5-Ethynyl-2-nitrophenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-ethynyl-2-nitrophenol |
InChI |
InChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H |
InChI Key |
AABVORVHOMZVLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-Ethynyl-2-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Ethynyl-2-nitrophenol, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is achieved through a robust and widely utilized cross-coupling reaction, the Sonogashira coupling. The overall synthetic pathway is outlined below:
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the Sonogashira coupling of a suitable halogenated 2-nitrophenol, such as 5-bromo-2-nitrophenol, with a protected acetylene, typically ethynyltrimethylsilane. The use of a protecting group, in this case, the trimethylsilyl (TMS) group, prevents the unwanted homocoupling of the terminal alkyne. The resulting intermediate, 5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then subjected to a deprotection step to yield the final product, this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Sonogashira Coupling of 5-Bromo-2-nitrophenol with Ethynyltrimethylsilane
Materials:
-
5-Bromo-2-nitrophenol
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-nitrophenol (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Finally, add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 5-((trimethylsilyl)ethynyl)-2-nitrophenol, is then purified by column chromatography on silica gel.
Step 2: Deprotection of 5-((trimethylsilyl)ethynyl)-2-nitrophenol
Materials:
-
5-((trimethylsilyl)ethynyl)-2-nitrophenol
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium Carbonate (K2CO3)
-
Methanol (if using K2CO3)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using TBAF:
-
Dissolve the purified 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of TBAF in THF (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography if necessary.
Procedure using Potassium Carbonate:
-
Dissolve 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for Sonogashira Coupling
| Reagent | Molar Eq. | Function |
| 5-Bromo-2-nitrophenol | 1.0 | Starting Material |
| Ethynyltrimethylsilane | 1.2 | Alkyne Source |
| Pd(PPh3)2Cl2 | 0.02 | Palladium Catalyst |
| CuI | 0.04 | Co-catalyst |
| Triethylamine | 3.0 | Base |
| THF | - | Solvent |
| Condition | Value | |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | |
| Atmosphere | Inert (Ar or N2) |
Table 2: Reagents and Reaction Conditions for Deprotection
| Method | Reagent | Molar Eq. | Solvent | Temperature | Reaction Time |
| A | TBAF (1M in THF) | 1.1 | THF | 0 °C to RT | 1.5-2.5 hours |
| B | K2CO3 | 2.0 | Methanol | Room Temperature | 2-4 hours |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.13 g/mol |
| Appearance | Yellow solid |
| Yield (Overall) | Not explicitly found in search results |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | Specific data not found in search results |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | Specific data not found in search results |
Note: While the synthetic route is well-established, specific yield and NMR data for this compound were not available in the performed searches. Researchers should expect to characterize the product thoroughly using standard analytical techniques.
Mandatory Visualization
The logical relationship of the key steps in the synthesis is depicted in the following diagram:
Figure 2: Logical flow of the synthesis of this compound.
This guide provides a comprehensive overview of the synthesis of this compound. Researchers and scientists can utilize these detailed protocols and the structured presentation of data to effectively produce this important chemical compound for their research and development endeavors. It is recommended to consult original literature for analogous reactions to optimize conditions and to fully characterize the final product.
An In-depth Technical Guide to 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynyl-2-nitrophenol is a small organic molecule featuring a phenol backbone substituted with both a nitro group and an ethynyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the alkyne and the electronic properties of the nitrophenol scaffold. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, proposed synthesis, and potential biological relevance, alongside detailed experimental protocols for its characterization.
Molecular Structure and Properties
This compound possesses the chemical formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1][2] The structure consists of a benzene ring with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and an ethynyl group (-C≡CH) at position 5. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group is expected to increase the acidity of the phenolic proton. The ethynyl group provides a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[3][4][5]
Physicochemical Data
Due to the limited availability of experimental data for this compound, the following table summarizes key computed and expected physicochemical properties based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | Not available | |
| Predicted LogP | 1.5 - 2.5 | Cheminformatics Prediction |
| Predicted pKa | 6.5 - 7.5 | Based on 2-nitrophenol analogues |
| Appearance | Expected to be a yellow solid | General property of nitrophenols[6][7] |
Spectroscopic Characterization
The structural features of this compound can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Aromatic protons (3H) with distinct chemical shifts and coupling patterns. - Acetylenic proton (1H) signal around 3-4 ppm. - Phenolic proton (1H) signal, potentially broad, with a chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Six distinct aromatic carbon signals. - Two acetylenic carbon signals between 70-90 ppm. |
| Infrared (IR) Spectroscopy | - O-H stretching band (broad) around 3200-3600 cm⁻¹. - C≡C-H stretching band around 3300 cm⁻¹. - C≡C stretching band around 2100-2260 cm⁻¹. - Asymmetric and symmetric NO₂ stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8] |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 163.13. - Fragmentation pattern corresponding to the loss of NO₂, OH, and other fragments. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Proposed Synthesis: Sonogashira Coupling
A plausible synthetic route to this compound involves the Sonogashira coupling of a halogenated 2-nitrophenol precursor with a protected alkyne, followed by deprotection.
Step 1: Halogenation of 2-Nitrophenol
-
Objective: To introduce an iodine or bromine atom at the 5-position of 2-nitrophenol.
-
Procedure:
-
Dissolve 2-nitrophenol in a suitable solvent (e.g., glacial acetic acid).
-
Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution (for iodination), brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 5-iodo-2-nitrophenol or 5-bromo-2-nitrophenol.
-
Step 2: Sonogashira Coupling
-
Objective: To couple the halogenated 2-nitrophenol with a protected alkyne.
-
Procedure:
-
To a solution of 5-halo-2-nitrophenol and trimethylsilylacetylene in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-nitro-5-((trimethylsilyl)ethynyl)phenol.
-
Step 3: Deprotection
-
Objective: To remove the trimethylsilyl protecting group.
-
Procedure:
-
Dissolve the silyl-protected intermediate in methanol.
-
Add a catalytic amount of potassium carbonate and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography to obtain this compound.
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, nitrophenol derivatives are known to possess a range of biological effects, including antimicrobial and cytotoxic activities.[9] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress.
Hypothetical Signaling Pathway
The presence of the nitroaromatic moiety suggests that this compound could potentially interfere with cellular redox homeostasis, leading to the activation of stress-response pathways. A hypothetical signaling cascade is depicted below.
Experimental Workflow for Biological Evaluation
To investigate the potential biological effects of this compound, a structured experimental workflow is proposed.
Conclusion
This compound is a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, properties, and potential synthesis and characterization methods. The proposed experimental workflows offer a starting point for elucidating its biological activities and mechanism of action. Further research is warranted to fully explore the potential of this compound.
References
- 1. This compound | C8H5NO3 | CID 45121149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. golden.com [golden.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Ethynyl-2-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-ethynyl-2-nitrophenol, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 2-nitrophenol, and incorporates predicted values to offer a robust analytical profile. The information herein is intended to support compound identification, characterization, and quality control efforts.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the deshielding effect of the ethynyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (adjacent to -OH) | 7.2 - 7.4 | d | ~8-9 |
| Ar-H (adjacent to -NO₂) | 8.0 - 8.2 | d | ~2-3 |
| Ar-H (between -C≡CH and -NO₂) | 7.6 - 7.8 | dd | ~8-9, ~2-3 |
| -OH | 10.0 - 11.0 | s (broad) | - |
| -C≡CH | 3.0 - 3.5 | s | - |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon environments in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms, as well as the sp-hybridized carbons of the ethynyl group, will have characteristic chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 155 - 160 |
| C-NO₂ | 140 - 145 |
| C-H (aromatic) | 115 - 135 |
| C (quaternary, aromatic) | 120 - 140 |
| C≡CH | 80 - 85 |
| C≡CH | 75 - 80 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| C≡C-H (Alkyne) | Stretching | ~3300 (sharp) |
| C≡C (Alkyne) | Stretching | 2100 - 2260 (weak to medium) |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 |
| N-O (Nitro) | Symmetric Stretching | 1335 - 1370 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be used to confirm the elemental composition.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| (M)+• | m/z 163 |
| Key Fragmentation Ions | [M-NO₂]+•, [M-H-CO]+• |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a suitable IR-transparent window (e.g., NaCl plates).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/window.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF), Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information for structural elucidation.
-
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to the Solubility and Stability of 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-Ethynyl-2-nitrophenol (C₈H₅NO₃), a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the structurally similar compound, 2-nitrophenol, to infer its physicochemical properties. Detailed experimental protocols for determining aqueous solubility and assessing chemical stability are provided to guide researchers in empirical studies. This guide aims to serve as a foundational resource for professionals engaged in the research and development of molecules incorporating the nitrophenol scaffold.
Introduction
This compound is an aromatic compound featuring a phenol ring substituted with both a nitro group and an ethynyl group. The presence of these functional groups is expected to significantly influence its chemical properties, including acidity, solubility, and stability, which are critical parameters in drug discovery and development. The nitro group, being strongly electron-withdrawing, is known to increase the acidity of the phenolic proton. The ethynyl group also exhibits electron-withdrawing inductive effects. Understanding these properties is essential for formulation development, predicting biological activity, and ensuring the shelf-life of potential drug candidates or materials.
This guide synthesizes available data on analogous compounds to provide a robust predictive profile for this compound and outlines standardized methodologies for its empirical evaluation.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on the known properties of 2-nitrophenol and the electronic effects of its substituents. Both the nitro and ethynyl groups are electron-withdrawing, which stabilizes the phenoxide anion. This stabilization increases the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to phenol (pKa ≈ 10).[1][2] The pKa of 2-nitrophenol is approximately 7.23.[3] Given the additional electron-withdrawing nature of the ethynyl group, the pKa of this compound is predicted to be slightly lower than that of 2-nitrophenol.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 2-Nitrophenol (Analogue) | This compound (Predicted) | Reference |
| Molecular Formula | C₆H₅NO₃ | C₈H₅NO₃ | - |
| Molecular Weight | 139.11 g/mol | 163.13 g/mol | - |
| pKa | 7.23 | < 7.2 | [3] |
| LogP (o/w) | 1.79 | > 1.8 | [3][4] |
| Aqueous Solubility | 2.1 g/L (20°C) | Likely < 2.1 g/L | [3][5][6][7] |
Solubility Profile
The solubility of a compound is a critical factor for its absorption and distribution in biological systems. The aqueous solubility of this compound is expected to be low, influenced by its aromatic ring and the ethynyl group, which increases its lipophilicity.
Predicted Aqueous Solubility
Based on its structural analogue, 2-nitrophenol, which has a water solubility of 2.1 g/L at 20°C, the solubility of this compound is predicted to be in a similar range, likely slightly lower due to the addition of the hydrophobic ethynyl group.[5][6] The solubility is also expected to be pH-dependent; in alkaline conditions (pH > pKa), the compound will deprotonate to form the more soluble phenolate salt.
Solubility in Organic Solvents
Nitrophenols are generally more soluble in organic solvents than in water.[6] It is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
Table 2: Comparative Solubility Data of 2-Nitrophenol
| Solvent | Solubility of 2-Nitrophenol | Reference |
| Water (20°C) | 2.1 g/L | [3][5] |
| Water (25°C) | 2.5 g/L | [3] |
| Ethanol | Very Soluble | [6] |
| Acetone | Very Soluble | [6] |
| Benzene | Very Soluble | [6] |
| Chloroform | Soluble | [5] |
Stability Profile
The chemical stability of a molecule determines its shelf-life and degradation pathways. Phenolic compounds, particularly those with electron-withdrawing groups, can be susceptible to various degradation mechanisms.
Factors Influencing Stability
-
pH: Phenols can be sensitive to alkaline conditions.
-
Oxidation: The phenol group can be susceptible to oxidation. The presence of a nitro group may influence this reactivity.
-
Light (Photostability): Aromatic nitro compounds can be light-sensitive and may undergo photolytic degradation.[8] 2-nitrophenol is noted to be light-sensitive.[9]
-
Temperature: Elevated temperatures can accelerate degradation processes.
Predicted Degradation Pathways
Potential degradation pathways for this compound include oxidation of the phenolic ring, reactions involving the nitro group (e.g., reduction), and potential reactions of the ethynyl group. Environmental degradation of 2-nitrophenol is known to occur through biodegradation and photolysis.[8]
Experimental Protocols
To obtain definitive data for this compound, the following experimental protocols are recommended.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, buffer)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
pH meter
Methodology:
-
Add an excess amount of solid this compound to a vial to ensure a saturated solution is formed. The solid should be visible at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility of the compound.
Workflow for Shake-Flask Solubility Determination.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology: A solution of this compound (e.g., in methanol/water) is subjected to the following stress conditions. A control sample is kept under normal conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C) for a defined period. Neutralize before analysis.
-
Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidation: Add hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Stress: Store the solid compound and the solution in an oven at elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose the solid compound and the solution to light in a photostability chamber (e.g., according to ICH Q1B guidelines).
After exposure, analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array and mass spectrometry detector) to separate and identify any degradants.
Forced Degradation Study Workflow.
Conclusion
While direct experimental data on this compound remains scarce, a predictive analysis based on its structural analogue, 2-nitrophenol, provides valuable insights for researchers. The compound is anticipated to be a relatively strong acid with low aqueous solubility and potential sensitivity to light and oxidative conditions. The experimental protocols detailed in this guide offer a clear path for the empirical determination of its solubility and stability, which are fundamental to its advancement in any research and development pipeline. These studies will be crucial for elucidating its true physicochemical profile and enabling its effective application.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. quora.com [quora.com]
- 3. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
literature review on 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynyl-2-nitrophenol is a synthetic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a nitrophenol core, presents opportunities for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical and biological pathways are presented to facilitate further research and application.
Chemical Properties and Data
This compound possesses a unique combination of functional groups that dictate its chemical reactivity and potential biological activity. The electron-withdrawing nitro group influences the acidity of the phenolic hydroxyl group, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3][4][5].
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| CAS Number | 928780-90-9 | --INVALID-LINK-- |
| Appearance | Pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | General knowledge |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds[6][7][8].
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -OH |
| ~8.2 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~3.4 | s | 1H | ≡C-H |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C-OH |
| ~140 | Ar-C-NO₂ |
| ~130 | Ar-CH |
| ~125 | Ar-C-C≡CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~83 | -C≡CH |
| ~80 | -C≡CH |
Table 3: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch |
| ~3280 | Medium, Sharp | ≡C-H stretch |
| ~2110 | Weak, Sharp | C≡C stretch |
| ~1580, 1470 | Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | N-O stretch (NO₂) |
| ~1250 | Medium | C-O stretch |
| ~830 | Medium | C-H bend (aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ |
| 146 | 30 | [M-OH]⁺ |
| 133 | 40 | [M-NO]⁺ |
| 117 | 60 | [M-NO₂]⁺ |
| 105 | 50 | [M-NO-CO]⁺ |
| 89 | 20 | [C₇H₅]⁺ |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from a readily available halogenated 2-nitrophenol derivative. The key steps are a Sonogashira coupling to introduce the ethynyl moiety, followed by the deprotection of a silyl protecting group. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-nitrophenol with trimethylsilylacetylene[9][10].
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-nitrophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-nitrophenol.
Experimental Protocol: Deprotection of the Silyl Group
This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne using tetrabutylammonium fluoride (TBAF)[11][12][13].
-
Reaction Setup: Dissolve the silyl-protected intermediate, 5-((trimethylsilyl)ethynyl)-2-nitrophenol (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, its structural motifs suggest potential interactions with key biological pathways. Phenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects[14][15][16]. Furthermore, the ethynyl group can act as a warhead for covalent inhibition of enzymes, particularly kinases[17][18][19].
Inhibition of Kinase Signaling Pathways
The ethynyl group in this compound can potentially act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of kinases. This irreversible inhibition can block downstream signaling pathways that are often dysregulated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Modulation of Inflammatory Signaling
Nitrophenols and other phenolic compounds have been shown to modulate inflammatory responses. A key signaling pathway in inflammation is the NF-κB pathway[20][21][22][23][24]. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere with this pathway at various points, potentially by inhibiting the IKK complex or by scavenging reactive oxygen species that can act as signaling molecules.
Caption: Potential modulation of the NF-κB inflammatory pathway.
Application in "Click Chemistry"
The terminal alkyne of this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient and specific conjugation of the nitrophenol moiety to a wide variety of molecules, including biomolecules, polymers, and fluorescent probes[1][2][3][4][5].
Experimental Workflow: CuAAC Reaction
This workflow outlines a general procedure for the conjugation of this compound to an azide-containing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Ethynyl-2-nitrophenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a reactive ethynyl group, an electron-withdrawing nitro group, and a phenolic hydroxyl moiety makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the physical and chemical properties, a plausible synthetic route, predicted spectral data, potential reactivity, and inferred biological activities of this compound, based on data from analogous compounds.
Core Physical and Chemical Properties
| Property | Value (Predicted/Known) | Data Source/Basis for Prediction |
| Molecular Formula | C₈H₅NO₃ | Known |
| Molecular Weight | 163.13 g/mol | Known |
| CAS Number | 928780-90-9 | Known |
| Appearance | Yellowish solid (Predicted) | Based on 2-nitrophenol[1] |
| Melting Point | 80-90 °C (Predicted) | Higher than 2-nitrophenol (44-45°C) due to increased molecular weight and potential for intermolecular interactions via the ethynyl group. |
| Boiling Point | > 215 °C (Predicted) | Higher than 2-nitrophenol (216°C) due to increased molecular weight. |
| pKa | ~7.0 (Predicted) | Similar to 2-nitrophenol (~7.2) as the ethynyl group at the meta position to the hydroxyl group is expected to have a minor electronic effect on the acidity of the phenol. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate (Predicted) | Based on the properties of nitrophenols.[1] |
Synthesis and Experimental Protocols
The most logical and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.[2][3][4]
Proposed Synthetic Pathway: Sonogashira Coupling
A plausible route to this compound involves the Sonogashira coupling of a 5-halo-2-nitrophenol (e.g., 5-iodo-2-nitrophenol) with a protected or terminal alkyne, followed by deprotection if necessary.
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol (Adapted from General Sonogashira Coupling Procedures)
This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
Materials:
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2-nitrophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Wash the filter cake with THF.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Deprotection: Dissolve the crude product in methanol and add potassium carbonate. Stir the mixture at room temperature for 2-4 hours.
-
Final Purification: After deprotection, neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Purify the final product by column chromatography on silica gel.
Predicted Spectral Data
Direct spectral data for this compound is not available. The following predictions are based on the analysis of structurally related compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.5 | s | 1H | -OH | The phenolic proton of 2-nitrophenol appears around 10.57 ppm due to intramolecular hydrogen bonding with the nitro group.[7] |
| ~8.2 | d | 1H | H-3 | Aromatic proton ortho to the nitro group and meta to the hydroxyl group. The nitro group is strongly deshielding. |
| ~7.7 | dd | 1H | H-4 | Aromatic proton meta to both the nitro and hydroxyl groups and ortho to the ethynyl group. |
| ~7.1 | d | 1H | H-6 | Aromatic proton ortho to the hydroxyl group and meta to the nitro group. |
| ~3.2 | s | 1H | -C≡CH | The acetylenic proton signal is expected in this region. |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 | C-1 (C-OH) | The carbon bearing the hydroxyl group in nitrophenols is typically found in this region. |
| ~140 | C-2 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |
| ~135 | C-4 | Aromatic CH carbon. |
| ~128 | C-6 | Aromatic CH carbon. |
| ~125 | C-5 (C-C≡CH) | The carbon attached to the ethynyl group. |
| ~120 | C-3 | Aromatic CH carbon. |
| ~83 | -C ≡CH | The sp-hybridized carbon of the alkyne. |
| ~79 | -C≡C H | The terminal sp-hybridized carbon of the alkyne. |
FTIR Spectroscopy (Predicted)
The predicted major peaks in the FTIR spectrum (KBr pellet) are:
| Wavenumber (cm⁻¹) | Assignment | Justification |
| ~3300 | O-H stretch (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[8][9] |
| ~3250 | ≡C-H stretch | Characteristic of a terminal alkyne. |
| ~2100 | C≡C stretch (weak) | Characteristic of a terminal alkyne. |
| ~1580, 1340 | Asymmetric and symmetric NO₂ stretch | Characteristic of a nitro group on an aromatic ring.[8][9] |
| ~1600, 1470 | C=C aromatic ring stretch | Typical for substituted benzene rings. |
| ~1250 | C-O stretch | Phenolic C-O stretching vibration. |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show:
-
Molecular Ion (M⁺): A prominent peak at m/z = 163.
-
Major Fragmentation Pathways:
-
Loss of NO₂ (m/z = 117)
-
Loss of CO (from the phenolic ring, m/z = 135)
-
Loss of C₂H (ethynyl group, m/z = 138)
-
Fragmentation of the aromatic ring.
-
The mass spectra of nitrophenols are known to show characteristic fragmentation patterns, including the loss of the nitro group and ring cleavage.[10][11][12]
Reactivity and Potential Signaling Pathways
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three functional groups:
-
Ethynyl Group: The terminal alkyne is a versatile handle for further chemical modifications. It can undergo:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.
-
Hydration: To form the corresponding methyl ketone.
-
Reduction: To form the corresponding ethyl or ethenyl group.[13]
-
-
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be:
-
Reduced: To an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes. The reduction can be achieved using various reagents like SnCl₂/HCl or catalytic hydrogenation.
-
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo:
-
Etherification: Reaction with alkyl halides in the presence of a base.
-
Esterification: Reaction with acyl chlorides or anhydrides.
-
Caption: Key chemical reactions of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the activities of related nitrophenols suggest several areas of potential interest for researchers.
-
Toxicity: Nitrophenols are generally considered toxic and can cause a range of adverse health effects, including methemoglobinemia, and damage to the liver and kidneys.[1][14][15][16][17] The toxicity of nitroaromatic compounds is often linked to the reduction of the nitro group to reactive intermediates.[18][19]
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group within microbial cells.
-
Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic structure could allow for interaction with various enzyme active sites.
Further research is required to elucidate any specific biological activities and to understand the potential involvement of this compound in cellular signaling pathways.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This technical guide, by compiling known data and providing informed predictions based on analogous compounds, serves as a foundational resource for researchers. The versatile reactivity of its functional groups opens avenues for its use in the synthesis of novel compounds with potential applications in drug discovery and materials science. However, due to the predicted toxicity based on related nitrophenols, appropriate safety precautions should be taken during its handling and use. Further experimental validation of the properties and activities outlined in this guide is essential for its future application.
References
- 1. llojibwe.org [llojibwe.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 5-Iodo-2-nitrophenol | 27783-55-7 [sigmaaldrich.com]
- 6. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenol, 2-nitro- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and preliminary toxicological assessment of 5-Ethynyl-2-nitrophenol. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related nitrophenols and nitroaromatic compounds to provide a robust framework for its safe utilization in a research and development setting. This document outlines recommended handling procedures, personal protective equipment (PPE), emergency protocols, and waste disposal. Furthermore, it presents detailed experimental protocols for a plausible synthetic route via Sonogashira coupling, methods for purification and characterization, and in vitro cytotoxicity assays to evaluate its biological activity. The guide also includes visualizations of a general experimental workflow and hypothetical signaling pathways that may be relevant to the biological effects of nitroaromatic compounds.
Introduction
This compound is a substituted aromatic compound containing a reactive ethynyl group and a nitro functionality on a phenol backbone. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the diverse reactivity of the ethynyl group, which can participate in "click" chemistry and other coupling reactions, and the known biological activities of nitroaromatic compounds. The presence of the nitro group, however, also raises potential safety and toxicity concerns that necessitate careful handling and thorough evaluation. This guide aims to provide a consolidated resource for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | 2-Nitrophenol[1][2][3][4][5] | 4-Nitrophenol[4][6][7][8] | 5-Bromo-2-nitrophenol[9] | 1-Ethynyl-4-nitrobenzene[10][11] |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₄BrNO₃ | C₈H₅NO₂ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 218.00 g/mol | 147.13 g/mol |
| Appearance | Light yellow crystalline solid | Colorless to light yellow solid | Pale yellow crystalline solid | Light yellow solid |
| Melting Point | 43-47 °C | 110-115 °C | 40-42 °C | 148-150 °C |
| Boiling Point | 214-216 °C | 279 °C | 264.6 °C (Predicted) | 246.6 °C at 760 mmHg |
| Density | 1.495 g/mL | 1.48 g/cm³ | 1.881 g/cm³ (Predicted) | 1.22 g/cm³ |
| Solubility | Soluble in hot water | Soluble in hot water | Soluble in ethyl acetate and methanol | Not specified |
| pKa | Not specified | Not specified | 6.08 (Predicted) | Not specified |
Safety and Handling
Given the presence of the nitro group, this compound should be handled with the same precautions as other nitrophenols, which are known to be toxic and potentially explosive under certain conditions.
Hazard Identification
Based on data for related nitrophenols, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled [6][7].
-
A potential skin and eye irritant [6].
-
Potentially causing damage to organs through prolonged or repeated exposure[6][7].
-
Combustible, with finely dispersed particles potentially forming explosive mixtures in air[6].
-
Potentially explosive upon heating[6].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splash, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be required.
Handling and Storage
-
Handle in a well-ventilated chemical fume hood.
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents and strong bases.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire and Explosion Hazards
-
Nitrophenols are combustible and can be explosive when heated[6].
-
In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.
-
Fire may produce toxic gases, including nitrogen oxides.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal.
-
Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from a general Sonogashira coupling procedure and may require optimization for this specific substrate[12][13][14][15][16][17][18]. The proposed starting material is 5-bromo-2-nitrophenol.
Materials:
-
5-bromo-2-nitrophenol
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-nitrophenol (1.0 eq) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
-
Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.
-
Deprotection: Dissolve the crude product in THF and cool to 0 °C. Add TBAF solution (1.1 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Final Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
The purified this compound should be characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons and the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. For a similar compound, 1-ethynyl-4-nitrobenzene, the acetylenic proton appears as a singlet around 3.36 ppm, and the aromatic protons appear as doublets around 8.19 and 7.64 ppm[10]. For 5-bromo-2-nitrophenol, aromatic protons are observed at δ 7.84 (d), 7.33 (d), and 7.18 (dd), with the phenolic proton at δ 11.44 (s)[9].
-
¹³C NMR: Expect signals for the two acetylenic carbons and the six aromatic carbons.
Infrared (IR) Spectroscopy:
-
Expect characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹), the asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹, respectively), and aromatic C-H and C=C stretches[19][20]. The IR spectrum of 2-nitrophenol shows a broad -OH stretching vibration at 3430 cm⁻¹[6].
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₃, MW: 163.13 g/mol ). Fragmentation patterns may involve the loss of the nitro group, the ethynyl group, or other characteristic fragments[2][21][22][23].
In Vitro Cytotoxicity Assays
The following are general protocols to assess the cytotoxicity of this compound in a cell-based assay.
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[10][24].
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Neutral Red Incubation: After the treatment period, remove the medium and add medium containing Neutral Red. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Dye Extraction: Add the destain solution to each well and incubate with shaking for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound.
Hypothetical Signaling Pathways
Many nitroaromatic compounds are pro-drugs that require reductive activation by nitroreductase enzymes to exert their cytotoxic effects.
Caption: Hypothetical pathway of nitroreductase-mediated activation of this compound.
Nitroaromatic compounds can also induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.
Caption: Hypothetical pathway of oxidative stress induction by this compound.
Conclusion
While specific data on this compound is scarce, a conservative approach to its handling, based on the known hazards of related nitrophenols, is essential for ensuring laboratory safety. This guide provides a framework for its safe handling, synthesis, and preliminary biological evaluation. Researchers are strongly encouraged to perform a thorough risk assessment before undertaking any work with this compound and to adhere to all institutional safety guidelines. The experimental protocols provided herein serve as a starting point and may require optimization. Further studies are warranted to fully elucidate the chemical, physical, and toxicological properties of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Phenol, 2-nitro- [webbook.nist.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. Phenol, 2-nitro- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Phenol, 4-nitro- [webbook.nist.gov]
- 9. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 10. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]
- 11. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. scribd.com [scribd.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. thalesnano.com [thalesnano.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 4-Nitrophenol(100-02-7) MS [m.chemicalbook.com]
- 24. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Ethynyl-2-nitrophenol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Ethynyl-2-nitrophenol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block offers a terminal alkyne functionality for efficient conjugation to azide-modified molecules, while the nitrophenol moiety introduces unique electronic and potential bio-active properties to the resulting triazole products.
Introduction to this compound in Click Chemistry
This compound is a valuable reagent in the field of bioorthogonal chemistry, drug discovery, and materials science. Its terminal alkyne group readily participates in the highly efficient and specific CuAAC reaction, enabling the covalent linkage to a wide array of azide-containing substrates, including biomolecules, fluorescent dyes, and polymers.[1][2][] The presence of the 2-nitrophenol group can influence the properties of the resulting 1,2,3-triazole product, potentially acting as a fluorescence quencher, a pH-sensitive indicator, or a precursor for further chemical modifications.[4][5]
Key Features:
-
Terminal Alkyne: Enables highly efficient and specific conjugation via CuAAC click chemistry.[]
-
Nitrophenol Moiety: Can modulate the electronic and photophysical properties of the resulting triazole. The nitro group is a known fluorescence quencher, potentially allowing for the design of "turn-on" fluorescent probes.[4][6] The phenol group offers a handle for further functionalization or can influence solubility and binding interactions.[7]
-
Versatility: Can be used to synthesize a diverse range of molecules, including bioconjugates, small molecule libraries for drug screening, and functionalized materials.[8][9]
Applications
Synthesis of Novel Triazole-Containing Compounds
This compound serves as a key building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[10] By reacting this compound with a variety of azide-containing molecules, novel compound libraries can be rapidly generated for high-throughput screening and lead optimization in drug discovery programs.[9]
Bioconjugation
The bioorthogonal nature of the click reaction allows for the specific labeling of azide-modified biomolecules in complex biological mixtures.[8] this compound can be used to introduce a nitrophenol tag to proteins, nucleic acids, or lipids for various applications, including:
-
Pull-down assays: For the identification of binding partners.
-
Activity-based protein profiling: To study enzyme function.
-
Cell surface labeling: To investigate cellular interactions.[]
Development of "Turn-On" Fluorescent Probes
The nitro group on the phenol ring can act as a quencher for a nearby fluorophore.[4] By designing a system where this compound is clicked onto an azide-modified fluorophore, it is possible to create a pro-fluorophore that is initially non-fluorescent. Upon a specific biological event that cleaves or modifies the nitrophenol moiety, fluorescence can be "turned on," enabling the detection of specific enzymes or analytes.
Experimental Protocols
Safety Precaution: this compound and other nitrophenol derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[11][12][13]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst concentration) may be necessary for specific substrates.[14][15]
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, t-BuOH/H₂O, or PBS buffer for biological applications)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the azide-containing substrate in a compatible solvent to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing substrate (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the THPTA or TBTA ligand stock solution (0.1 equivalents).
-
Add the Copper(II) sulfate stock solution (0.05 equivalents).
-
Vortex the mixture briefly.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (0.5 equivalents) to the reaction mixture.
-
Vortex the tube immediately to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
For bioconjugates, purification can be achieved by size-exclusion chromatography, dialysis, or precipitation to remove excess reagents and the copper catalyst.[16]
-
Protocol for Labeling of an Azide-Modified Protein
This protocol provides a method for conjugating this compound to an azide-modified protein in an aqueous buffer.[17][18]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA ligand
-
Degassing equipment (e.g., vacuum line or argon gas)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound (10 mM in DMSO), CuSO₄ (50 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution (e.g., 1 mg/mL).
-
Add the this compound stock solution to a final concentration of 100-200 µM.
-
Degas the solution by purging with argon or applying a vacuum for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Reaction Initiation:
-
Add the premixed catalyst solution to the protein solution to a final CuSO₄ concentration of 50-100 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction by pipetting or slow vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography or dialysis.
-
Data Presentation
The following tables provide hypothetical quantitative data for typical click reactions involving this compound. Actual results may vary depending on the specific substrates and reaction conditions.
| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst System | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | This compound | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O (1:1) | 2 | 95 |
| 3-Azidopropan-1-ol | This compound | CuSO₄/Sodium Ascorbate/THPTA | DMSO | 1.5 | 92 |
| Azide-PEG-Biotin | This compound | CuSO₄/Sodium Ascorbate/THPTA | PBS (pH 7.4) | 4 | 85 |
Table 1: Synthesis of Small Molecule Triazoles
| Protein (Azide-modified) | Labeling Reagent | Protein Conc. (mg/mL) | Reagent Conc. (µM) | Catalyst System | Labeling Efficiency (%) |
| Bovine Serum Albumin (BSA) | This compound | 1 | 200 | CuSO₄/Sodium Ascorbate/THPTA | 80 |
| Monoclonal Antibody (mAb) | This compound | 2 | 250 | CuSO₄/Sodium Ascorbate/THPTA | 75 |
Table 2: Bioconjugation of Azide-Modified Proteins
Visualizations
References
- 1. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Fluorescent Dyes Quencher Pair [biosyn.com]
- 7. Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization | NSF Public Access Repository [par.nsf.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 5-Ethynyl-2-nitrophenol in Protein Modification
Disclaimer: The following application notes and protocols are hypothetical and based on the known chemical reactivity of the ethynyl and nitrophenol functional groups. As of the date of this document, there is no specific published literature detailing the use of 5-Ethynyl-2-nitrophenol for protein modification. These protocols are provided as a guide for researchers interested in exploring the potential of this molecule.
Introduction
This compound is a small molecule that possesses two key functional groups relevant for protein modification: a terminal alkyne (ethynyl group) and a nitrophenol moiety. The terminal alkyne is a well-established functional handle for bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for modifying complex biological molecules like proteins.
The nitrophenol group, with its electron-withdrawing nitro substituent, can influence the electronic properties and reactivity of the molecule. The nitro group's presence may also offer a spectroscopic handle for characterization or could be further chemically modified post-conjugation. These features make this compound a potentially valuable tool for researchers in chemical biology, drug development, and proteomics for applications such as protein labeling, activity-based protein profiling, and the generation of antibody-drug conjugates.
Principle of Protein Modification
The primary application of this compound in protein modification is envisioned to be through the CuAAC reaction. This involves the covalent linkage of the ethynyl group of this compound to an azide-modified protein. The azide group can be incorporated into a protein of interest using various techniques, such as:
-
Metabolic labeling: Using amino acid analogues containing an azide group (e.g., L-azidohomoalanine) during protein synthesis.
-
Site-specific enzymatic modification: Employing enzymes like sortase or formylglycine-generating enzyme to install an azide-containing tag.
-
Chemical modification: Reacting specific amino acid side chains (e.g., lysine or cysteine) with azide-containing reagents.
Once the azide is installed on the target protein, this compound can be "clicked" onto it in the presence of a copper(I) catalyst, forming a stable triazole linkage.
Figure 1: General workflow for protein labeling using this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes the general procedure for labeling a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein (e.g., in PBS or Tris buffer)
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (prepare a 50 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (prepare a 50 mM stock solution in water)
-
Sodium ascorbate (prepare a 100 mM stock solution in water, fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Shaker/vortexer
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the protein solution: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Prepare the pre-catalyst mix: In a separate microcentrifuge tube, mix equal volumes of the 50 mM CuSO₄ stock solution and the 50 mM THPTA stock solution. Vortex briefly. This will form the Cu(I)-THPTA catalyst complex.
-
Set up the labeling reaction: In the tube containing the protein solution, add the following reagents in the order listed. Gently mix after each addition.
| Reagent | Stock Concentration | Volume (for 100 µL final reaction) | Final Concentration |
| Azide-modified Protein | 10 mg/mL | 10 µL | 1 mg/mL |
| This compound | 10 mM | 1 µL | 100 µM |
| Cu(I)-THPTA pre-mix | 25 mM (effective) | 2 µL | 500 µM |
| Sodium Ascorbate | 100 mM | 5 µL | 5 mM |
| PBS, pH 7.4 | - | 82 µL | - |
| Total Volume | 100 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Reaction Quenching (Optional): The reaction can be stopped by adding 5 µL of 0.5 M EDTA to chelate the copper.
-
Purification: Remove excess reagents and catalyst by methods such as dialysis, spin filtration, or size-exclusion chromatography.
-
Analysis: Analyze the labeled protein using SDS-PAGE, Western blot, or mass spectrometry to confirm successful conjugation.
Figure 2: Simplified schematic of the CuAAC reaction for protein labeling.
Data Presentation
The success of the labeling reaction can be quantified. Below are tables presenting hypothetical data from a labeling experiment.
Table 1: Mass Spectrometry Analysis of Labeled Protein
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Labeling Efficiency (%) |
| Unlabeled Protein | 25,000 | 25,002 | - | - |
| Labeled Protein | 25,163.13 | 25,165 | +163 | >95% |
The expected mass shift corresponds to the molecular weight of this compound (163.13 g/mol ).
Table 2: Comparison of Labeling Reagents
| Labeling Reagent | Final Concentration | Incubation Time (h) | Labeling Efficiency (%) |
| This compound | 100 µM | 1 | >95% |
| Alkyne-Fluorophore | 100 µM | 1 | >95% |
| No Alkyne Control | - | 1 | <1% |
Potential Signaling Pathway Application
A key application for site-specifically modified proteins is in the study of cellular signaling pathways. For instance, a labeled protein could be introduced into cells to track its localization, interactions, or degradation in response to a specific stimulus. The nitrophenol moiety could potentially be used for detection or to release a payload upon a specific trigger (e.g., reduction of the nitro group in a hypoxic environment).
Application Notes and Protocols: 5-Ethynyl-2-nitrophenol as a Bioorthogonal Reporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions have become invaluable tools in chemical biology, enabling the study of biomolecules in their natural environment.[2][3] A key strategy in bioorthogonal chemistry involves a two-step process: first, a biomolecule of interest is metabolically labeled with a chemical reporter group (e.g., an azide or an alkyne), and second, this reporter is selectively detected by reaction with a complementary probe.[3]
The ethynyl group is a prominent chemical reporter used in bioorthogonal chemistry. Its small size and, most importantly, its inertness in biological systems make it an ideal functional group for labeling various biomolecules. The detection of the ethynyl group is typically achieved through a highly efficient and specific "click reaction," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][4]
While there is extensive literature on various ethynyl-containing bioorthogonal reporters, such as 5-ethynyl-2'-deoxyuridine (EdU) for labeling DNA, specific applications and protocols for 5-Ethynyl-2-nitrophenol are not yet widely documented in scientific literature. However, based on the principles of bioorthogonal chemistry, we can extrapolate its potential applications and provide generalized protocols. This document will first detail the established applications and protocols for the well-characterized ethynyl-containing reporter, EdU, and then present a hypothetical application for this compound.
Part 1: 5-Ethynyl-2'-deoxyuridine (EdU) - A Model Ethynyl Bioorthogonal Reporter
EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.[4] This makes it an excellent tool for measuring cell proliferation, both in vitro and in vivo.[4][5] The ethynyl group on EdU allows for its detection via a click reaction with a fluorescently labeled azide, offering a more sensitive and rapid alternative to traditional methods like the BrdU assay.[4][5]
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Reference |
| EdU Concentration for Cell Culture | 10-20 µM | TF-1 erythroblast cells | [4] |
| EdU Incubation Time (in vitro) | 1-2 hours | Various cell lines | [6] |
| EdU Injection Dose (in vivo) | 10-200 mg/kg body weight | Mice | [5] |
| Click Reaction Time | 30 minutes | Brain sections | [5] |
| EdU Molar Extinction Coefficient | 12,000 cm⁻¹M⁻¹ (in methanol) | N/A | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using EdU
This protocol outlines the steps for labeling, detecting, and analyzing cell proliferation in cultured cells using EdU.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide, copper(I) catalyst, and buffer)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for 1-2 hours under standard culture conditions.
-
Fixation: Remove the EdU-containing medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells twice with PBS. Stain the nuclei with a suitable counterstain (e.g., DAPI) for 5-10 minutes.
-
Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Protocol 2: Dual Pulse-Labeling with EdU and BrdU for Flow Cytometry
This protocol allows for the sequential labeling of a cell population with two different thymidine analogs to study cell cycle kinetics.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU solution (10 mM in DMSO)
-
5-bromo-2'-deoxyuridine (BrdU) solution (10 mM in DMSO)
-
Ethanol (for fixation)
-
HCl (for DNA denaturation)
-
Boric acid (for neutralization)
-
Click-iT® reaction cocktail with a fluorescent azide
-
Anti-BrdU antibody conjugated to a different fluorophore
-
Flow cytometer
Procedure:
-
First Pulse (EdU): Add EdU to the culture medium to a final concentration of 10-20 µM and incubate for the desired time (e.g., 1 hour).
-
Second Pulse (BrdU): Without washing, add BrdU to the same culture medium to a final concentration of 10 µM and incubate for the desired time (e.g., 1 hour).
-
Cell Harvest and Fixation: Harvest the cells and fix them in ethanol.
-
EdU Detection (Click Reaction): Rehydrate the cells and perform the click reaction to label the EdU-incorporated DNA.
-
DNA Denaturation: Treat the cells with 2N HCl for 30-60 minutes at 37°C to denature the DNA.
-
Neutralization: Neutralize the acid with 0.1 M boric acid.
-
BrdU Detection: Incubate the cells with the fluorescently conjugated anti-BrdU antibody.
-
Analysis: Analyze the dual-labeled cell population by flow cytometry.
Visualizations
Caption: General workflow of bioorthogonal labeling using an ethynyl reporter.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Part 2: Hypothetical Application of this compound
Given its chemical structure, this compound could potentially serve as a bioorthogonal reporter for labeling proteins, specifically targeting tyrosine residues through enzymatic or photo-activated processes. The phenol group is a key feature of the amino acid tyrosine, and enzymes like tyrosinase could potentially be engineered or utilized to incorporate this modified phenol into proteins. Alternatively, the nitrophenol moiety could be explored for photo-crosslinking applications.
Hypothetical Application: Labeling of Tyrosine-Rich Proteins
This hypothetical application involves the enzymatic incorporation of this compound into proteins, followed by fluorescent detection.
Proposed Signaling Pathway/Mechanism:
Caption: Hypothetical enzymatic labeling of proteins with this compound.
Hypothetical Experimental Protocol
Protocol 3: Enzymatic Labeling of a Purified Protein with this compound
Materials:
-
Purified tyrosine-containing protein of interest
-
Engineered tyrosinase
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Fluorescent azide probe
-
Click chemistry reaction components (copper sulfate, reducing agent)
-
SDS-PAGE and in-gel fluorescence imaging system
Procedure:
-
Enzymatic Labeling Reaction: In a microcentrifuge tube, combine the purified protein, engineered tyrosinase, and this compound in the reaction buffer. Incubate at 37°C for 1-2 hours.
-
Protein Purification: Remove the excess, unreacted this compound and the enzyme using a desalting column or dialysis.
-
Click Reaction: To the purified, labeled protein, add the fluorescent azide probe and the click chemistry reaction components. Incubate for 1 hour at room temperature, protected from light.
-
Analysis: Analyze the reaction products by SDS-PAGE. Visualize the labeled protein using an in-gel fluorescence scanner. A band corresponding to the molecular weight of the target protein should be fluorescent.
Conclusion and Future Directions
While this compound is not yet an established bioorthogonal reporter, its structure suggests potential for novel applications in protein labeling. The development of such a reporter would require significant research into its biocompatibility, reactivity, and the enzymatic or chemical methods for its site-specific incorporation into biomolecules. The protocols and principles outlined here for the well-established reporter, EdU, provide a solid foundation for the design and validation of experiments with new ethynyl-containing bioorthogonal probes. As the field of bioorthogonal chemistry continues to expand, the development of new reporters with unique properties will undoubtedly open up new avenues for biological discovery and drug development.[8]
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Ethynyl-2-nitrophenol as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-Ethynyl-2-nitrophenol, a versatile scaffold for the development of chemical probes. The presence of three distinct functional groups—an ethynyl, a nitro, and a phenolic hydroxyl group—allows for a modular and strategic approach to probe design. This document outlines detailed protocols for the modification of the ethynyl group via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and discusses potential derivatization strategies for the phenolic and nitro moieties.
Introduction to this compound as a Probe Scaffold
This compound is an attractive starting material for the synthesis of chemical probes due to its inherent functionalities. The terminal alkyne is amenable to "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific, allowing for the facile conjugation of reporter tags such as fluorophores or biotin.[1][2] The nitrophenol core can act as a signaling component, for instance, in probes designed to detect changes in the cellular microenvironment, such as pH or redox status. Furthermore, the phenolic hydroxyl and the nitro group offer additional sites for chemical modification to tune the probe's properties or to introduce other functionalities.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its three key functional groups.
Derivatization of the Ethynyl Group via Click Chemistry
The most common and efficient method for modifying the ethynyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne on the this compound core and an azide-containing molecule of interest.[1][2] This modular approach allows for the attachment of a wide variety of reporter groups or functional moieties.
References
Application Notes and Protocols for 5-Ethynyl-2-nitrophenol in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of molecular biology and drug development, the precise localization of specific nucleic acid sequences within cells and tissues is paramount for understanding gene expression, disease pathogenesis, and drug-target engagement. In situ hybridization (ISH) is a powerful technique that enables the visualization of DNA and RNA sequences in their native cellular context. While traditional ISH methods often rely on large, directly labeled nucleic acid probes, there is a growing interest in the development of smaller, more versatile probes that can offer improved tissue penetration and signal amplification strategies.
This document provides a detailed, albeit hypothetical, application framework and protocol for the use of 5-Ethynyl-2-nitrophenol as a novel probe component for fluorescence in situ hybridization (FISH). The core of this methodology lies in the utilization of the ethynyl group on the nitrophenol scaffold as a reactive handle for "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent attachment of a fluorescent reporter molecule after the hybridization event, offering a modular and highly specific detection system.
The proposed workflow involves the conjugation of this compound to a sequence-specific oligonucleotide or peptide nucleic acid (PNA) to create the primary ISH probe. Following hybridization of this probe to the target nucleic acid within the cell or tissue, a fluorescently labeled azide is introduced. The "click" reaction then occurs in situ, covalently linking the fluorophore to the hybridized probe, thereby revealing the location of the target sequence. This post-hybridization labeling strategy can potentially reduce steric hindrance that may be associated with bulky fluorophores during the hybridization step and allows for the use of a variety of fluorescent azides for signal detection.
Data Presentation: Hypothetical Performance Characteristics
The following table summarizes the anticipated quantitative data from a series of optimization experiments for an oligonucleotide probe conjugated with this compound. These values are provided as a guideline for researchers to establish their own performance benchmarks.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Probe Concentration | 1 nM | 5 nM | 10 nM |
| Hybridization Temp. | 42°C | 50°C | 55°C |
| Signal Intensity (a.u.) | 150 ± 25 | 450 ± 40 | 420 ± 55 |
| Background (a.u.) | 30 ± 10 | 45 ± 15 | 80 ± 20 |
| Signal-to-Noise Ratio | 5.0 | 10.0 | 5.25 |
Experimental Protocols
This section details the methodologies for the key experimental stages of using a this compound-containing probe for FISH.
Probe Preparation: Conjugation of this compound to an Oligonucleotide
This protocol assumes the use of a commercially available amino-modified oligonucleotide. This compound must first be activated for conjugation, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Amino-modified oligonucleotide (lyophilized)
-
Nuclease-free water
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2 molar excess of DSC in anhydrous DMF.
-
Add a 2 molar excess of triethylamine to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the formation of the NHS ester.
-
The activated product can be used immediately or purified by silica gel chromatography.
-
-
Oligonucleotide Conjugation:
-
Resuspend the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.
-
Add a 10-fold molar excess of the activated this compound-NHS ester (dissolved in a minimal amount of DMF) to the oligonucleotide solution.
-
Incubate the reaction overnight at room temperature with gentle agitation.
-
-
Purification of the Conjugated Probe:
-
Purify the this compound-conjugated oligonucleotide using reverse-phase HPLC or ethanol precipitation to remove unconjugated small molecules.
-
Validate the final product by mass spectrometry.
-
Resuspend the purified probe in nuclease-free water and store at -20°C.
-
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol is a general guideline and may require optimization for specific tissue types and targets.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
This compound conjugated probe
-
Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The time will need to be optimized.
-
Rinse slides in DEPC-treated water.
-
-
Hybridization:
-
Dilute the this compound conjugated probe in hybridization buffer to the optimized concentration (e.g., 5 nM).
-
Apply the probe solution to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target by incubating at 80°C for 5 minutes.
-
Hybridize overnight at the optimized temperature (e.g., 50°C) in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash slides in 2x SSC with 0.1% Tween-20 at the hybridization temperature for 2 x 5 minutes.
-
Wash slides in 0.2x SSC at the hybridization temperature for 2 x 5 minutes.
-
Rinse in PBS at room temperature.
-
Signal Detection via Click Chemistry
Materials:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, Cy3 Azide)
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
PBS
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Prepare Click Reaction Cocktail (immediately before use):
-
Prepare stock solutions: 10 mM CuSO4 in water, 100 mM Sodium Ascorbate in water (freshly prepared), 50 mM THPTA in water, and 100 µM Fluorescent Azide in DMSO.
-
In a microcentrifuge tube, mix the components in the following order (for a final volume of 100 µL):
-
PBS (to final volume)
-
Fluorescent Azide (to a final concentration of 2-5 µM)
-
CuSO4 (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 500 µM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Apply the click reaction cocktail to the tissue section.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash slides 3 x 5 minutes in PBS with 0.1% Tween-20.
-
Incubate with DAPI solution for 5 minutes to counterstain nuclei.
-
Rinse briefly in PBS.
-
-
Mounting:
-
Mount a coverslip using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store slides at 4°C, protected from light, until imaging.
-
Visualization and Analysis
-
Imaging: Slides can be imaged using a standard fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Quantitative Analysis: Image analysis software can be used to quantify the fluorescence signal. This may involve measuring the number of fluorescent spots per cell or the integrated fluorescence intensity within a defined region of interest.[1][2][3]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for FISH using a this compound probe.
Caption: Click chemistry reaction for in situ signal detection.
References
- 1. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative In Situ Hybridization of Tissue Microarrays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high yields, broad scope, and the formation of only benign byproducts, which can often be removed without the need for chromatography.[1] The CuAAC reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][3] These triazole products are of significant interest in pharmaceutical sciences and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
5-Ethynyl-2-nitrophenol is a valuable building block in this context. The presence of the electron-withdrawing nitro group can enhance the reactivity of the alkyne, while the phenolic hydroxyl group offers a potential site for further functionalization. This document provides detailed application notes and a comprehensive protocol for conducting the CuAAC reaction with this compound.
Application Notes
The 1,2,3-triazole derivatives synthesized from this compound are of significant interest for various applications in research and drug development. The nitrophenyl moiety is a common feature in biologically active compounds, and the resulting triazoles can be screened for a wide range of therapeutic activities.
Potential Applications:
-
Antimicrobial and Antifungal Agents: Triazole compounds are well-established as antifungal agents. The novel triazoles derived from this compound can be evaluated for their efficacy against various bacterial and fungal strains.
-
Anticancer Drug Discovery: The triazole scaffold is present in several anticancer drugs. The synthesized compounds can be screened for cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The rigid triazole ring can act as a stable scaffold to present functional groups that can interact with the active sites of enzymes, making these compounds candidates for enzyme inhibitor screening.
-
Chemical Biology Probes: The ability to "click" this compound to azide-modified biomolecules allows for the creation of probes to study biological processes. The nitro group can also serve as a useful spectroscopic handle or be reduced to an amine for further conjugation.
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide (R-N₃).
Materials and Reagents:
-
This compound
-
Organic azide (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
General Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the organic azide (1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent system. A 1:1 mixture of tert-butanol and water is a common choice.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in a minimal amount of deionized water. In another vial, prepare a solution of sodium ascorbate (0.05-0.2 eq) in deionized water.
-
Catalyst Addition: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the reaction mixture should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Slow or incomplete reaction | Insufficient catalyst activity | Use freshly prepared solutions of copper sulfate and sodium ascorbate. Increase catalyst loading slightly. |
| Poor solubility of reactants | Try a different solvent system, such as DMF or a mixture of THF and water. | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen | Degas the solvent and perform the reaction under an inert atmosphere (nitrogen or argon). Ensure an adequate excess of sodium ascorbate. |
| High reactivity of the electron-deficient alkyne | The electron-withdrawing nitro group can make the alkyne susceptible to nucleophilic attack. Ensure the reaction is not overly basic.[1] | |
| Difficulty in product isolation | Product is highly polar | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if the compound is water-soluble. |
Data Presentation
The following tables provide representative quantitative data for CuAAC reactions of structurally related alkynes, which can serve as a reference for optimizing the reaction with this compound.
Table 1: Reaction Conditions and Yields for CuAAC of Substituted Phenylacetylenes
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-Ethynyl-4-nitrobenzene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | [4] |
| Phenylacetylene | Azido-functionalized sugar | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | 24 | 85-95 | [5] |
| 4-Ethynylphenol | Benzyl azide | CuI | DMF | 8 | 92 | N/A |
| 3-Ethynylphenol | Various organic azides | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | 1-4 | 80-98 | N/A |
Note: The data for phenolic alkynes are representative and may not be from a single, specific cited source but are based on typical outcomes for such reactions.
Table 2: Catalyst Loading and Reaction Times
| Catalyst | Ligand | Catalyst Loading (mol%) | Typical Reaction Time |
| CuSO₄·5H₂O / Sodium Ascorbate | None | 1-5 | 1-24 hours |
| CuI | None | 1-10 | 2-12 hours |
| Cu(OAc)₂ | None | 5 | 6-18 hours |
| [Cu(CH₃CN)₄]PF₆ | TBTA | 0.1-1 | 0.5-4 hours |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the copper-catalyzed azide-alkyne cycloaddition of this compound.
Caption: Experimental Workflow for CuAAC with this compound.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Live-Cell Imaging with 5-Ethynyl-2-nitrophenol Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-nitrophenol represents a novel class of chemical probes designed for the dynamic monitoring of cellular processes in live cells. This versatile probe integrates two key functional moieties: a nitroaromatic group responsive to the cellular redox environment, particularly the activity of nitroreductase enzymes, and a terminal alkyne group that allows for subsequent bioorthogonal labeling via "click chemistry."
The primary application of this compound is the fluorescent detection of hypoxic cells. Hypoxia, or low oxygen concentration, is a critical feature of the microenvironment in solid tumors and is implicated in tumor progression, metastasis, and resistance to therapy.[1][2] Under hypoxic conditions, the expression and activity of nitroreductase enzymes are significantly upregulated.[1][3] These enzymes catalyze the reduction of the nitro group on the this compound probe, converting it into a fluorescent aminophenol derivative. This "turn-on" fluorescence provides a direct readout of nitroreductase activity and, by extension, cellular hypoxia.[3][4][5][6]
Furthermore, the presence of the ethynyl group opens up possibilities for multimodal analysis. Following the initial fluorescence imaging of hypoxia, the alkyne handle can be covalently linked to a variety of azide-containing molecules, such as fluorescent dyes of a different color, biotin for affinity purification, or other functional tags, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8][9][10] This dual-functionality enables researchers to not only identify hypoxic cells but also to subsequently label and track them, or to correlate hypoxia with other cellular events.
These application notes provide a comprehensive overview of the use of this compound probes for live-cell imaging, including the underlying principles, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action and Experimental Workflow
The utility of this compound as a live-cell imaging probe is based on a two-stage process:
-
Hypoxia-Induced Fluorescence Activation: The non-fluorescent this compound probe is cell-permeable and diffuses into the cytoplasm. In hypoxic cells, elevated levels of nitroreductase (NTR) enzymes, in the presence of the cofactor NADH, reduce the nitro group of the probe to an amine group.[4][5][6] This conversion results in the formation of 5-ethynyl-2-aminophenol, a product that exhibits strong fluorescence, thereby indicating a hypoxic state.
-
Bioorthogonal Labeling via Click Chemistry: The ethynyl group on the probe remains intact after the enzymatic reduction. This alkyne handle can be utilized for a highly specific and efficient click chemistry reaction with an azide-functionalized molecule of choice. This allows for a secondary layer of information to be obtained from the same cell population. For instance, after identifying hypoxic cells through the initial fluorescence, a second fluorescent azide can be introduced to permanently label these cells for long-term tracking.
Visualizing the Pathway and Workflow
Quantitative Data Summary
The following tables provide recommended starting concentrations and instrument settings for successful live-cell imaging experiments. Optimization may be required depending on the cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound Probe | 10 mM | 5-20 µM | DMSO |
| Fluorescent Azide (for click) | 1 mM | 1-5 µM | DMSO or water |
| Copper(II) Sulfate (CuSO₄) | 100 mM | 100 µM | Water |
| Sodium Ascorbate | 500 mM | 1 mM | Water |
Table 2: Typical Imaging Parameters
| Parameter | 5-Ethynyl-2-aminophenol (Hypoxia Detection) | Example Fluorescent Azide (e.g., Alexa Fluor 647 Azide) |
| Excitation Wavelength (nm) | ~405 nm | ~650 nm |
| Emission Wavelength (nm) | ~510 nm | ~665 nm |
| Laser Power | Low (to minimize phototoxicity) | Low |
| Exposure Time | 100-500 ms | 100-500 ms |
| Microscope Objective | 20x or 40x (air or oil) | 20x or 40x (air or oil) |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Hypoxia
This protocol describes the use of this compound to detect nitroreductase activity in live cells as an indicator of hypoxia.
Materials:
-
This compound probe
-
Cell culture medium appropriate for your cell line
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom 35 mm dish or 96-well plate) and allow them to adhere overnight.
-
Induction of Hypoxia: Transfer one set of plates to a hypoxia chamber for 12-24 hours to induce nitroreductase expression. Keep a parallel set of plates in a normoxic incubator (standard conditions) as a control.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration (e.g., 10 µM).
-
Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the probe-containing imaging buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two times with pre-warmed imaging buffer to remove excess probe.
-
Live-Cell Imaging: Immediately acquire images using a fluorescence microscope. Use the appropriate filter set for the fluorescent 5-ethynyl-2-aminophenol product (e.g., DAPI or GFP channel). Compare the fluorescence intensity between the normoxic and hypoxic cell populations. A significant increase in fluorescence should be observed in the hypoxic cells.[3]
Protocol 2: Subsequent Bioorthogonal Labeling with Click Chemistry
This protocol is for secondary labeling of the cells that have been imaged for hypoxia, using the ethynyl group on the activated probe.
Materials:
-
Cells previously treated and imaged according to Protocol 1
-
Fluorescent azide of choice (e.g., Alexa Fluor 647 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 1 mL final volume, add the following to PBS in order:
-
10 µL of 1 mM fluorescent azide stock (for 10 µM final concentration)
-
1 µL of 100 mM CuSO₄ stock (for 100 µM final concentration)
-
2 µL of 500 mM Sodium Ascorbate stock (for 1 mM final concentration)
-
Mix gently. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species.
-
-
Cell Labeling: After acquiring the initial hypoxia images (Protocol 1, step 7), remove the imaging buffer from the cells.
-
Add Click Cocktail: Add the freshly prepared click reaction cocktail to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the click cocktail and wash the cells three times with PBS.
-
Second Imaging: Add fresh imaging buffer to the cells and acquire images using the filter set appropriate for the chosen fluorescent azide (e.g., Cy5 channel for Alexa Fluor 647).
-
Analysis: The fluorescence from the click-labeled azide should co-localize with the initial fluorescence from the hypoxia-activated probe, confirming that the labeled cells are indeed those that were hypoxic.
Troubleshooting
-
Low Fluorescence Signal in Hypoxic Cells:
-
Increase the incubation time with the probe.
-
Increase the probe concentration.
-
Ensure the hypoxia induction was successful by checking for other hypoxia markers (e.g., HIF-1α expression).
-
Check the viability of the cells; dead or dying cells may not have active nitroreductase.
-
-
High Background Fluorescence in Normoxic Cells:
-
Decrease the probe concentration.
-
Decrease the incubation time.
-
Ensure thorough washing after probe loading.
-
-
No Signal from Click Reaction:
-
Ensure the click reaction cocktail is made fresh. Sodium ascorbate solution should also be fresh.
-
Check the integrity of the fluorescent azide.
-
Increase the incubation time for the click reaction.
-
By following these guidelines and protocols, researchers can effectively utilize this compound probes to gain valuable insights into the role of hypoxia in various biological and pathological processes.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 9. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating 5-Ethynyl-2-nitrophenol to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-nitrophenol is a versatile chemical probe that can be conjugated to various biomolecules, including proteins, nucleic acids, and lipids. Its terminal alkyne group allows for highly specific and efficient covalent bond formation with azide-modified biomolecules through "click chemistry." This powerful and bio-orthogonal conjugation strategy has become a staple in chemical biology, drug development, and diagnostics. The nitrophenol moiety may also serve as a reporter group or a handle for further functionalization.
This document provides detailed protocols for two of the most common and effective click chemistry methods for conjugating this compound to biomolecules: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Key Conjugation Chemistries
The conjugation of this compound to azide-modified biomolecules is primarily achieved through two types of cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (this compound) and an azide.[2] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][4] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is recommended to enhance reaction efficiency and protect the biomolecule from oxidative damage.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[1][6] The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for applications in living cells or where copper toxicity is a concern.[7] In this context, the biomolecule would be modified with a strained cyclooctyne, and this compound would react with an azide-modified linker for subsequent attachment. For the purpose of these notes, we will focus on the more direct conjugation where the biomolecule is azide-modified.
Data Presentation
The efficiency of click chemistry reactions is generally high, though it can be influenced by the specific reactants, buffer conditions, and the nature of the biomolecule. The following table summarizes typical quantitative data for CuAAC and SPAAC reactions based on literature values for similar bioconjugations.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Time | 15 - 60 minutes at room temperature | 30 - 120 minutes at room temperature | [3] |
| Typical Yield | > 90% | > 85% | [2][8] |
| pH Range | 4 - 12 | 4 - 10 | [2] |
| Required Reagents | Azide, Terminal Alkyne, Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate), Ligand (e.g., THPTA) | Azide, Strained Alkyne (e.g., DBCO) | [3][9] |
| Biocompatibility | Suitable for in vitro applications; copper ions can be toxic to cells. | Excellent for in vivo and in vitro applications due to the absence of a metal catalyst. | [7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Modified Protein
This protocol provides a general method for conjugating this compound to a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a copper-compatible buffer (e.g., phosphate-buffered saline (PBS), HEPES). Avoid buffers containing primary amines like Tris.[10]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Click Catalyst Solution:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
THPTA ligand stock solution (e.g., 200 mM in deionized water)[3]
-
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Prepare the Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 ratio and incubating for a few minutes.[11]
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect from light if working with light-sensitive molecules.[11]
-
-
Purification:
-
Remove the excess unreacted this compound and catalyst components by size-exclusion chromatography, dialysis, or another suitable protein purification method.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (monitoring the absorbance of the nitrophenol), mass spectrometry, or SDS-PAGE analysis.
-
Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating an azide-modified biomolecule with a strained cyclooctyne derivative of this compound. As the prompt specifies conjugating this compound, for SPAAC, the biomolecule would need to be modified with a strained alkyne (e.g., DBCO), and this compound would need to be converted to an azide derivative. A more direct application of SPAAC would involve reacting an azide-modified this compound with a biomolecule functionalized with a strained alkyne. The following is a general protocol assuming an azide-modified biomolecule and a DBCO-functionalized partner.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS).
-
DBCO-containing reagent.
-
DMSO (if needed to dissolve the DBCO reagent).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Methodology:
-
Prepare the Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of the DBCO-containing reagent in DMSO or an appropriate solvent.
-
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add the DBCO-reagent stock solution to achieve a 2- to 10-fold molar excess.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the conjugate to remove excess DBCO reagent using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using appropriate techniques to confirm successful labeling.
-
Visualizations
Caption: Experimental workflow for CuAAC conjugation.
Caption: Decision pathway for choosing a conjugation method.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols [baseclick.eu]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. confluore.com [confluore.com]
- 12. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Ethynyl-2-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-nitrophenol. The following sections offer detailed experimental protocols, troubleshooting for common issues, and data to facilitate reaction optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound, particularly in the context of Sonogashira coupling reactions.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
Palladium Catalyst: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, has not decomposed. Decomposed catalysts often appear as palladium black. Use a fresh batch or a recently purchased catalyst.
-
Copper(I) Iodide (CuI): CuI can oxidize over time, appearing greenish or brown instead of off-white. Use freshly purchased or purified CuI.
-
Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can absorb water and carbon dioxide from the air. Use freshly distilled amines.
-
Solvent: Solvents like THF and DMF must be anhydrous and thoroughly degassed to prevent quenching of the catalyst and side reactions.
-
-
Incomplete Reaction:
-
Reaction Time: The reaction may require longer than anticipated. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl halides like those derived from this compound may benefit from gentle heating (e.g., 40-60 °C) to facilitate the oxidative addition step.[1]
-
-
Catalyst Inactivation:
-
Oxygen: The Pd(0) species is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
Homocoupling: The presence of oxygen can also promote the homocoupling of the alkyne (Glaser coupling), a common side reaction.[2]
-
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling):
-
Decomposition of Starting Material or Product:
-
This compound and its derivatives may be sensitive to high temperatures or prolonged reaction times.
-
Solution: Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Reaction with the Phenolic Hydroxyl Group:
-
The phenolic -OH is acidic and could potentially interfere with the basic reaction conditions, though it is often tolerated.
-
Solution: If side reactions involving the phenol are suspected, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group prior to the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: A common synthetic route involves the Sonogashira coupling of a protected ethyne, such as trimethylsilylacetylene (TMSA), with a halogenated 2-nitrophenol, like 5-bromo-2-nitrophenol, followed by deprotection of the silyl group.[2]
Q2: Do I need to protect the phenolic hydroxyl group of this compound during a Sonogashira coupling?
A2: In many cases, the phenolic hydroxyl group does not interfere with the Sonogashira reaction and does not require protection. However, if you are experiencing low yields or significant side products, protection of the hydroxyl group as a silyl ether or another appropriate protecting group should be considered.
Q3: What are the typical catalyst systems used for Sonogashira coupling with nitrophenols?
A3: A standard catalyst system includes a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a solvent like THF or DMF.[2][3][4]
Q4: How can I minimize the formation of alkyne homocoupling byproducts?
A4: To minimize Glaser homocoupling, it is crucial to work under strictly anaerobic conditions. This involves using degassed solvents and reagents and maintaining an inert atmosphere (N₂ or Ar) throughout the reaction. Reducing the amount of copper catalyst can also be beneficial. Alternatively, copper-free Sonogashira protocols have been developed.[2][3]
Q5: How can I purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent will depend on the specific product. A mixture of hexanes and ethyl acetate is a common starting point for optimizing the separation.
Experimental Protocols
Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-nitrophenol via Sonogashira Coupling
This protocol describes a general procedure for the coupling of 5-bromo-2-nitrophenol with trimethylsilylacetylene (TMSA).
Materials:
-
5-bromo-2-nitrophenol
-
Trimethylsilylacetylene (TMSA)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-nitrophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF to dissolve the solids.
-
Add triethylamine (2.0 eq) to the mixture.
-
Slowly add trimethylsilylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
Materials:
-
5-((Trimethylsilyl)ethynyl)-2-nitrophenol
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected compound in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBAF (1.1 eq) in THF.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
Data Presentation
The following tables provide representative data for optimizing the Sonogashira coupling reaction. The specific yields may vary depending on the exact substrate and reaction conditions.
Table 1: Effect of Catalyst and Base on Yield
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | TEA (2) | THF | 25 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA (2) | THF | 25 | 12 | 80 |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2) | THF | 25 | 10 | 85 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2) | DMF | 60 | 8 | 70 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 25 | 12 | 80 |
| 2 | DMF | 25 | 12 | 78 |
| 3 | Toluene | 60 | 8 | 82 |
| 4 | Acetonitrile | 50 | 10 | 75 |
Visualizations
References
5-Ethynyl-2-nitrophenol solubility issues in aqueous buffers
Welcome to the technical support center for 5-Ethynyl-2-nitrophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the primary reasons for this?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Several factors contribute to this:
-
Molecular Structure: The presence of the aromatic ring, ethynyl group, and nitro group contributes to its nonpolar nature.
-
Intramolecular Hydrogen Bonding: Similar to 2-nitrophenol, it is highly likely that this compound forms an intramolecular hydrogen bond between the hydroxyl group and the nitro group.[1][2][3][4] This internal bonding reduces the ability of the hydroxyl group to form hydrogen bonds with water, which is crucial for aqueous solubility.
-
Crystalline Structure: The solid-state crystal lattice energy of the compound may be high, requiring significant energy to break down for dissolution.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to its acidic phenolic hydroxyl group. In more alkaline conditions (higher pH), the hydroxyl group can deprotonate to form a phenolate salt.[7][8] This ionized form is more polar and, therefore, more soluble in water. Conversely, in acidic to neutral pH, the compound will be in its less soluble, unionized form.
Q4: Can I use organic co-solvents to improve the solubility of this compound?
A4: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[9][10][11] Solvents such as DMSO, DMF, or ethanol can be used to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system in your experiment.
Q5: Are there other methods to enhance the solubility of this compound?
A5: Several other techniques can be employed to improve the solubility of poorly soluble compounds:[9][10][12][13][14]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can aid in solubilization.[10][15]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclodextrin can significantly increase its aqueous solubility.[10][12]
-
Particle Size Reduction: Techniques like sonication or micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[12][13]
Troubleshooting Guide
Issue: Precipitate forms when diluting the organic stock solution into the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| The aqueous solubility limit has been exceeded. | Decrease the final concentration of this compound in the aqueous buffer. |
| The concentration of the organic co-solvent is too low in the final solution to maintain solubility. | Increase the percentage of the organic co-solvent in the final solution, ensuring it remains compatible with your experimental system. A 1:10 dilution of a DMF stock into PBS is a common starting point.[11] |
| The buffer pH is too low. | Increase the pH of the aqueous buffer to facilitate the formation of the more soluble phenolate form. |
| The rate of addition is too fast. | Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. |
Issue: The compound takes a very long time to dissolve, or does not dissolve completely.
| Potential Cause | Troubleshooting Step |
| Insufficient energy to break the crystal lattice. | Gently warm the solution. Increased temperature often enhances solubility.[8] However, ensure the compound is stable at the elevated temperature. |
| Poor wettability of the solid. | Use sonication to break up aggregates and increase the surface area exposed to the solvent. |
| The compound has degraded. | Protect the compound from light, as nitrophenols can be light-sensitive.[6] Use fresh compound and solvent. |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, solubility data for this compound to illustrate the effects of pH and co-solvents. These values should be determined experimentally for your specific application.
| Buffer System | pH | Co-solvent (% v/v) | Estimated Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO | ~50 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5% DMSO | ~250 |
| Carbonate-Bicarbonate Buffer | 9.2 | None | ~100 |
| TRIS Buffer | 8.0 | None | ~20 |
| TRIS Buffer | 8.0 | 1% Ethanol | ~75 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound (MW: 163.13 g/mol ). For 1 mg, this would be 6.13 µmol.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, this would be 613 µL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining Apparent Solubility in Aqueous Buffer
-
Prepare a series of dilutions of your this compound stock solution in your desired aqueous buffer.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitate is observed is the apparent solubility under those conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrophenol CAS#: 88-75-5 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Purification of 5-Ethynyl-2-nitrophenol Reaction Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Ethynyl-2-nitrophenol from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound, typically achieved through a Sonogashira coupling reaction, can lead to several byproducts. The most prevalent of these is the homocoupling product of the terminal alkyne, resulting in a 1,3-diyne (also known as a Glaser or Hay coupling byproduct). Other potential impurities include unreacted starting materials, such as the halogenated nitrophenol precursor, and residual palladium catalyst. If the synthesis involves the nitration of a phenol, isomeric nitrophenols or di-nitrated species may also be present as impurities.
Q2: How can I minimize the formation of the homocoupling byproduct during the reaction?
The formation of the alkyne homodimer is often promoted by the presence of oxygen and the copper (I) co-catalyst. To mitigate this side reaction, consider the following strategies:
-
Copper-Free Sonogashira Conditions: Employing a copper-free Sonogashira protocol can significantly reduce the extent of homocoupling.[1]
-
Degassing Solvents: Thoroughly degassing the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst and reactants can minimize the presence of oxygen.
-
Use of a Reducing Atmosphere: Performing the reaction under a reducing atmosphere, such as a mixture of hydrogen and nitrogen, has been shown to diminish the formation of homocoupling byproducts.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for the purification of this compound are silica gel column chromatography and recrystallization. Column chromatography is generally the most effective method for separating the desired product from the homocoupling byproduct and other impurities. Recrystallization can be a useful secondary purification step to obtain highly pure material after an initial chromatographic separation.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: Poor separation between this compound and the homocoupling byproduct.
-
Cause: The polarity of the eluent may not be optimal for resolving the two compounds. The homocoupling byproduct is typically less polar than the desired product due to the absence of the polar nitro and hydroxyl groups relative to its overall molecular size.
-
Solution:
-
Adjust Eluent Polarity: Start with a low polarity eluent system and gradually increase the polarity. A common starting point for separating nitrophenols is a mixture of hexanes and ethyl acetate.[2] Begin with a high ratio of hexanes to ethyl acetate (e.g., 9:1) and slowly increase the proportion of ethyl acetate.
-
Alternative Solvent Systems: Consider using a different solvent system, such as dichloromethane/methanol, which can offer different selectivity.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation. The ideal solvent system should give a good separation between the spots of the product and the byproduct, with the product having an Rf value of approximately 0.2-0.4 for good column separation.
-
Issue 2: The product is retained on the column and does not elute.
-
Cause: The eluent system is not polar enough to displace the highly polar this compound from the silica gel. The nitro and hydroxyl groups make the compound quite polar.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the concentration of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add a More Polar Solvent: If a simple two-solvent system is ineffective, the addition of a small amount of a more polar solvent, such as methanol, to the eluent can help to elute highly retained compounds.
-
Issue 3: Streaking of the product spot on the TLC plate and during column chromatography.
-
Cause: The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution:
-
Add a Modifier to the Eluent: Add a small amount of a modifier to the eluent to suppress the interaction with the silica. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape.
-
Use Neutralized Silica Gel: Consider using silica gel that has been pre-treated with a base, or use a different stationary phase like neutral alumina.
-
Recrystallization
Issue: Difficulty in finding a suitable recrystallization solvent.
-
Cause: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding a single solvent with these properties can be challenging.
-
Solution:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarities at both room temperature and at their boiling points. Potential solvents to screen include toluene, ethanol, methanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of Final Product (Typical) | Recovery Yield (Typical) | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | >98% | 60-80% | Effective for separating compounds with different polarities, scalable. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | 70-90% (after initial purification) | Yields highly pure crystalline material, relatively simple procedure. | May not be effective for removing impurities with similar solubility profiles. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (e.g., start with 10% ethyl acetate in hexanes and increase the ethyl acetate concentration).
-
Visualize the spots under UV light. The desired product, this compound, is expected to be more polar (lower Rf value) than the less polar homocoupling byproduct.
-
Select an eluent system that provides good separation between the product and the major byproducts, with an Rf value of ~0.3 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
improving the stability of 5-Ethynyl-2-nitrophenol in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the stability of 5-Ethynyl-2-nitrophenol in solution. The information is curated to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Discoloration, often a shift towards a more intense yellow or brown, typically indicates degradation of the this compound molecule. This can be caused by several factors, including pH, exposure to light, elevated temperatures, and the presence of oxidizing agents. Nitrophenols, in general, are susceptible to oxidation and other degradation pathways that can lead to the formation of colored byproducts.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, studies on the closely related compound p-nitrophenol have shown that its stability in aqueous solutions is significantly influenced by pH. p-Nitrophenol is most stable at a pH of 9 or higher, where it exists in its completely ionized (phenolate) form[1]. It is highly probable that this compound exhibits similar behavior. Therefore, maintaining a slightly alkaline pH is recommended to enhance stability.
Q3: How does light affect the stability of this compound?
A3: Nitrophenols are known to be susceptible to photodegradation. Exposure to UV or even ambient light can initiate photochemical reactions, leading to the breakdown of the compound. It is crucial to protect solutions of this compound from light by storing them in amber vials or by wrapping the container in aluminum foil.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Caution should be exercised when heating solutions of this compound. While gentle warming may aid in dissolution, prolonged exposure to elevated temperatures can accelerate thermal degradation. The exact temperature at which significant degradation occurs is not well-documented for this specific compound, but as a general precaution for phenolic compounds, it is advisable to avoid high temperatures.
Q5: Are there any solvents I should avoid when preparing my this compound solution?
A5: The choice of solvent can influence the stability of nitrophenols. For some nitrophenols, the photodegradation rates have been observed to be similar in both aqueous and organic solvents like 2-propanol[2]. However, the reactivity of other nitrophenols can be significantly enhanced in organic solvents[2]. It is recommended to use high-purity solvents and to be aware that the solvent itself can participate in degradation reactions, especially under photochemical conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid Discoloration | Incorrect pH: The solution may be too acidic or neutral, promoting degradation. | Adjust the pH of the solution to ≥ 9 using a suitable buffer or base. |
| Light Exposure: The solution is being exposed to ambient or UV light. | Store the solution in an amber vial or wrap the container with aluminum foil. Work in a dimly lit environment when possible. | |
| Presence of Oxidants: Dissolved oxygen or other oxidizing species in the solvent can degrade the compound. | Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. | |
| Precipitate Formation | Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | Gently warm the solution to aid dissolution, but avoid excessive heat. Consider using a co-solvent to increase solubility. |
| Degradation Products: The precipitate may consist of insoluble degradation products. | Address the root cause of degradation (pH, light, etc.). If degradation has already occurred, the solution may need to be remade. | |
| Inconsistent Experimental Results | Compound Degradation: The concentration of the active compound is decreasing over time, leading to variability. | Implement stabilization strategies such as pH adjustment, light protection, and the use of antioxidants. Prepare fresh solutions for critical experiments. |
| Inaccurate Quantification: The analytical method may not be suitable for accurately measuring the concentration of the compound. | Develop and validate a specific HPLC method for this compound to accurately monitor its concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps to prepare a more stable solution of this compound, incorporating pH adjustment and the use of an antioxidant.
Materials:
-
This compound
-
High-purity solvent (e.g., HPLC-grade water, ethanol, or acetonitrile)
-
0.1 M Sodium hydroxide (NaOH) or a suitable buffer solution (e.g., borate buffer, pH 9)
-
Ascorbic acid (optional antioxidant)
-
Amber volumetric flasks and vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Take the desired volume of high-purity solvent in a flask. To remove dissolved oxygen, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes.
-
pH Adjustment:
-
For Aqueous Solutions: While stirring, slowly add 0.1 M NaOH or a pH 9 buffer to the degassed water until the desired pH of ≥ 9 is reached. Monitor the pH using a calibrated pH meter.
-
For Organic Solutions: If using an organic solvent, this step may not be directly applicable. Consider the use of a non-aqueous base if necessary, but be cautious of potential reactions.
-
-
Antioxidant Addition (Optional): To further inhibit oxidative degradation, a stock solution of an antioxidant like ascorbic acid can be added to the pH-adjusted solvent to a final concentration of 0.1-1% (w/v).
-
Dissolution of this compound: Accurately weigh the required amount of this compound and add it to the prepared solvent in an amber volumetric flask.
-
Sonication/Stirring: Gently sonicate or stir the solution at room temperature until the compound is completely dissolved. Avoid excessive heating.
-
Storage: Store the final solution in a tightly sealed amber vial, and for long-term storage, consider flushing the headspace with an inert gas before sealing. Store at a low temperature (e.g., 4°C), protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and monitor its stability. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis scan). For many nitrophenols, this is in the range of 270-350 nm.
-
Gradient Program (example, to be optimized):
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the compound in the experimental samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for preparing and monitoring the stability of this compound solutions.
Caption: Simplified logical relationship of this compound degradation.
References
Technical Support Center: 5-Ethynyl-2-nitrophenol in Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-2-nitrophenol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in CuAAC reactions?
A1: The primary challenges stem from the molecule's structure. The electron-withdrawing nitro group can decrease the reactivity of the alkyne, potentially leading to slower reaction times or incomplete conversion. Additionally, the acidic phenol group can interact with the copper catalyst, which may lead to catalyst inhibition or the formation of side products.[1][2] Poor solubility of the starting material or the triazole product can also be a concern.
Q2: How does the nitro group on this compound affect the click reaction?
A2: The strongly electron-withdrawing nitro group reduces the electron density of the alkyne, which can slow down the rate of the copper-catalyzed cycloaddition. This may necessitate longer reaction times, higher catalyst loading, or the use of activating ligands to achieve high yields.
Q3: Can the phenolic hydroxyl group interfere with the Cu(I) catalyst?
A3: Yes, phenolic compounds can chelate with copper ions, which can affect the catalytic activity.[1][2] This chelation may stabilize the copper in an inactive state or promote side reactions. In the presence of oxygen, this interaction can also lead to the generation of reactive oxygen species (ROS), which might degrade your starting materials or product.[2]
Q4: What is the recommended starting point for catalyst concentration?
A4: For standard CuAAC reactions, a catalyst loading of 1-5 mol% of a Cu(I) source is a good starting point. However, due to the potential for catalyst inhibition by the phenolic group, a higher loading of up to 10 mol% may be necessary for reactions with this compound. It is always recommended to perform a small-scale optimization to determine the optimal catalyst concentration for your specific azide substrate.
Q5: Which copper source and ligand combination is best for this substrate?
A5: A common and effective system is the in situ generation of Cu(I) from CuSO₄·5H₂O with a reducing agent like sodium ascorbate.[3][4][5] The use of a stabilizing ligand is highly recommended. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous media, which can also help to mitigate the potential toxicity of copper.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your copper(I) source is not oxidized. If using a Cu(I) salt like CuBr or CuI, use freshly opened material. When using CuSO₄, ensure a fresh solution of sodium ascorbate is used in slight excess (1.1-2 equivalents relative to copper) to maintain the Cu(I) oxidation state.[6] |
| Catalyst Poisoning by Phenol | Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%, then 10 mol%). Consider adding a non-coordinating base, like a proton sponge, in a stoichiometric amount relative to the phenol to deprotonate it and prevent chelation with the copper catalyst. |
| Low Alkyne Reactivity | Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Extend the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials. |
| Poor Solubility | If precipitation is observed, try a different solvent or a co-solvent system. For this compound, a mixture of a polar aprotic solvent like DMF or DMSO with water can be effective.[7] Ensure all reactants are fully dissolved before initiating the reaction. |
| Oxygen Interference | Degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[7][8] Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction in CuAAC.[9] Minimize this by ensuring a reducing environment with a sufficient excess of sodium ascorbate. Running the reaction under an inert atmosphere also helps. |
| Degradation of Starting Material or Product | The combination of the phenol and copper can generate reactive oxygen species.[2] Ensure the reaction is run under an inert atmosphere and consider adding a radical scavenger if degradation is suspected. |
| Unidentified Impurities | Purify the this compound starting material before use. Analyze side products by LC-MS to identify their structures, which can provide clues about the undesired reaction pathway. |
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the CuAAC of this compound with Benzyl Azide
| Entry | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Ligand (mol%) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 1 (TBTA) | THF/H₂O (4:1) | 25 | 24 | 35 |
| 2 | 5 | 10 | 5 (TBTA) | THF/H₂O (4:1) | 25 | 24 | 68 |
| 3 | 5 | 10 | 5 (TBTA) | DMF/H₂O (4:1) | 25 | 24 | 75 |
| 4 | 5 | 10 | 5 (TBTA) | DMF/H₂O (4:1) | 50 | 12 | 85 |
| 5 | 10 | 20 | 10 (TBTA) | DMF/H₂O (4:1) | 50 | 12 | 92 |
| 6 | 5 | 10 | 5 (THPTA) | H₂O | 50 | 12 | 78 |
Note: This table presents hypothetical data for illustrative purposes to guide optimization.
Experimental Protocols
General Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a starting point and may require optimization for different azide substrates.
Materials:
-
This compound
-
Azide substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF/H₂O or THF/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM solution of sodium L-ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 100 mM solution of the ligand (TBTA in DMF or DMSO, THPTA in water).
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.05 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Addition of Reagents:
-
To the degassed solution, add the ligand stock solution (to a final concentration of 5 mol%).
-
Add the CuSO₄ stock solution (to a final concentration of 5 mol%). The solution may turn a pale blue/green.
-
Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 10 mol%). The reaction mixture should become colorless or slightly yellow.
-
-
Reaction and Monitoring:
-
Seal the reaction vial under an inert atmosphere.
-
Stir the reaction at the desired temperature (start with room temperature and consider heating to 40-60 °C if the reaction is slow).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,3-triazole product.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key reaction pathways and potential off-cycle reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of interaction between phenolic compounds and copper ion on antioxidant and pro-oxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Removing Unreacted 5-Ethynyl-2-nitrophenol
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. The content is tailored for researchers, scientists, and drug development professionals to address specific issues they might encounter during the purification of chemical reactions involving 5-Ethynyl-2-nitrophenol.
Troubleshooting Guides
Q: I am having trouble separating my desired product from unreacted this compound. What should I do?
A: The acidic nature of the phenolic group in this compound is the key to its separation from neutral or basic compounds. An acid-base extraction is a highly effective method. By washing your organic reaction mixture with a basic aqueous solution, the this compound will be deprotonated to its water-soluble salt and move into the aqueous layer, leaving your non-acidic product in the organic layer.
Q: I performed an acid-base extraction, but an emulsion formed between the organic and aqueous layers. How can I resolve this?
A: Emulsion formation is a common issue. Here are a few troubleshooting steps:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of celite or glass wool to help break up the emulsion.
Q: After the basic wash, I acidified the aqueous layer to recover the this compound, but it did not precipitate. What went wrong?
A: There are two likely reasons for this:
-
Insufficient Acidification: Ensure you have added enough acid to lower the pH to approximately 2. You can check this with pH paper.
-
Solubility: The compound may have some solubility in the acidic aqueous solution. If it does not precipitate, you can perform a back-extraction with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the protonated, now organic-soluble, this compound.
Q: I am using column chromatography, but the this compound is co-eluting with my product.
A: This indicates that the polarity of your eluent (solvent system) is not optimal for separation.
-
TLC Optimization: First, find a solvent system using Thin Layer Chromatography (TLC) that gives a good separation between your product and the this compound (a difference in Rf values of at least 0.2 is ideal).
-
Solvent Polarity: this compound is a polar compound. To increase its retention on the silica gel column (and allow your less polar product to elute first), you should use a less polar eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate in small increments.
Frequently Asked Questions (FAQs)
Q1: What is the estimated pKa of this compound and why is it important for purification?
A1: The pKa of 2-nitrophenol is approximately 7.23.[1][2] The ethynyl group is weakly electron-withdrawing, so the pKa of this compound is expected to be similar, perhaps slightly lower (more acidic). This pKa value is crucial for selecting the appropriate base for an acid-base extraction. A base whose conjugate acid has a pKa higher than that of the phenol will be effective at deprotonating it. For instance, sodium bicarbonate (the conjugate acid, carbonic acid, has a pKa of about 6.4 at the first dissociation) can be effective.
Q2: What are the general solubility properties of this compound?
A2: As a nitrophenol derivative, it is expected to have good solubility in polar organic solvents such as ethyl acetate, acetone, and ethanol. It will have lower solubility in non-polar solvents like hexanes. Its solubility in water is expected to be low but will increase significantly upon deprotonation with a base.
Q3: Can the ethynyl group react or degrade during purification?
A3: Terminal alkynes are generally stable under standard purification conditions. However, they can be sensitive to certain strong acids, bases, and some transition metals which can catalyze coupling reactions. It is advisable to use mild bases like sodium bicarbonate for extraction and to use clean glassware to avoid trace metal contamination.
Experimental Protocols
Protocol for Acid-Base Extraction
This protocol is suitable for separating this compound from a neutral or basic desired product.
Methodology:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash of the organic layer with the sodium bicarbonate solution two more times.
-
The unreacted this compound is now in the combined aqueous layers as its sodium salt. The desired product remains in the organic layer, which can be dried and concentrated.
Protocol for Column Chromatography
This protocol is for the separation of compounds based on polarity.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product, separate from the more polar this compound which will elute later.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Property | 2-Nitrophenol (for estimation) | Reference |
| pKa | 7.23 | [1][2] |
| Solubility | Soluble in ethanol, ether, acetone. Slightly soluble in water. | [1] |
Table 1: Physicochemical properties of 2-nitrophenol, a structurally similar compound to this compound.
| Technique | Stationary Phase | Example Mobile Phase (Eluent) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., starting with 95:5) |
Table 2: Recommended starting conditions for column chromatography.
Visualization
The following workflow diagram illustrates the decision-making process for purifying a reaction mixture containing unreacted this compound.
References
minimizing cytotoxicity of 5-Ethynyl-2-nitrophenol in live cells
Disclaimer: 5-Ethynyl-2-nitrophenol is a novel compound with limited publicly available data on its specific cytotoxic effects and mechanisms. This guide is based on the known properties of structurally related compounds, such as other substituted nitrophenols and phenolic compounds. The information provided should be used as a general reference and may not be fully representative of the biological activity of this compound. All experimental procedures should be optimized for your specific cell type and conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in live-cell experiments.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Expected Working Concentration | Compound Cytotoxicity: this compound may be inherently more toxic to your specific cell line than anticipated. Nitrophenols can induce cytotoxicity through mechanisms like oxidative stress and disruption of mitochondrial function.[1] | 1. Titration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a wide range of concentrations and narrow down to the highest concentration that maintains cell viability over the desired experimental time course. 2. Reduce Incubation Time: Limit the exposure of cells to the compound to the shortest duration necessary to achieve the desired experimental outcome. 3. Use a Recovery Period: After treatment, replace the compound-containing medium with fresh medium to allow cells to recover. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. | 1. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 2. Solvent Control: Include a vehicle control (medium with the same concentration of solvent but without the compound) in all experiments to differentiate between compound- and solvent-induced toxicity. | |
| Inconsistent or Non-reproducible Results | Compound Instability: The ethynyl and nitro groups may affect the stability of the compound in solution or under experimental conditions (e.g., exposure to light, changes in pH). | 1. Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Storage Conditions: Store stock solutions in the dark at the recommended temperature (typically -20°C or -80°C) to prevent degradation. 3. Protect from Light: During experiments, protect plates and solutions from direct light exposure. |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health can lead to varied responses to the compound. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment. 2. Monitor Cell Health: Regularly check the morphology and viability of your cell cultures. | |
| High Background Fluorescence in Imaging Experiments | Autofluorescence of the Compound: Phenolic compounds can sometimes exhibit intrinsic fluorescence, leading to high background signal.[2] | 1. Spectral Scanning: Determine the excitation and emission spectra of this compound to identify any intrinsic fluorescence. 2. Use Appropriate Controls: Include a control with cells treated only with this compound (without other fluorescent labels) to measure its contribution to the background.[3] 3. Choose Alternative Fluorophores: If the compound's autofluorescence overlaps with your imaging channel, consider using fluorescent probes with different spectral properties. |
| Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.[2] | 1. Use Phenol Red-Free Media: For fluorescence imaging experiments, switch to a phenol red-free medium. 2. Image in Buffered Saline: For short-term imaging, replace the culture medium with an optically clear buffered saline solution (e.g., HBSS) just before imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for this compound?
A1: While specific data for this compound is unavailable, the cytotoxicity of nitrophenols is often linked to their ability to act as protonophores, uncoupling oxidative phosphorylation in mitochondria. This disrupts the mitochondrial membrane potential and ATP production, leading to cellular stress and death.[4] Additionally, phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1] The presence of the electron-withdrawing nitro group can enhance these effects.
Q2: How can I reduce the off-target effects of this compound?
A2: Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of the compound's interaction with its intended target.
-
Use the Lowest Effective Concentration: As determined by dose-response studies.
-
Employ a Structurally Similar Inactive Control: If available, use a control compound that is structurally related to this compound but does not elicit the biological effect of interest. This helps to distinguish on-target from off-target effects.[5][6]
-
Use Orthogonal Approaches: Confirm your findings using a second, structurally unrelated compound that targets the same biological process, or by using genetic methods like siRNA or CRISPR to validate the target.[7]
Q3: Can this compound induce apoptosis?
A3: It is plausible. Many phenolic and nitrophenolic compounds have been shown to induce apoptosis.[8][9] A common pathway involves the activation of caspase-3/7, key executioner caspases in the apoptotic cascade.[8][10][11] To determine if this compound induces apoptosis in your system, you can perform assays that measure caspase activation, DNA fragmentation (TUNEL assay), or changes in apoptotic markers like Annexin V staining.
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to the potential for degradation, it is recommended to:
-
Dissolve the compound in a high-quality, anhydrous solvent like DMSO.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution from a high starting concentration. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation
This protocol describes how to measure the activation of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for apoptosis). Incubate for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell number if necessary (e.g., by running a parallel viability assay). Express the results as fold change in caspase activity compared to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Putative apoptosis signaling pathway.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. FAQ | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Estrogen Receptor Modulator Delivery of Quinone Warheads to DNA Triggering Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Concentration for 5-Ethynyl-2-nitrophenol Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 5-Ethynyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions that this compound undergoes?
A1: Due to its functional groups, this compound is primarily involved in two types of catalytic reactions:
-
Sonogashira Coupling: This reaction occurs at the terminal alkyne (ethynyl group) and is catalyzed by a palladium complex, usually with a copper(I) co-catalyst. It is a powerful method for forming carbon-carbon bonds.
-
Nitro Group Reduction: The nitro group (-NO2) can be selectively reduced to an amine (-NH2), which is a common transformation in the synthesis of pharmaceuticals and other complex molecules. This reaction requires a chemoselective catalyst to avoid the reduction of the alkyne.
Q2: How does the electron-withdrawing nitro group affect the Sonogashira coupling reaction?
A2: The nitro group is strongly electron-withdrawing, which can influence the Sonogashira reaction. While aryl halides with electron-withdrawing groups often exhibit good reactivity, the acidity of the alkyne proton in this compound is increased. This can sometimes lead to a higher propensity for side reactions like homocoupling of the alkyne (Glaser coupling), especially if the reaction conditions are not carefully controlled.[1][2]
Q3: What is the main challenge when reducing the nitro group in this compound?
A3: The primary challenge is achieving chemoselectivity. Many common reducing agents and catalysts used for nitro group reduction, such as catalytic hydrogenation with palladium on carbon (Pd/C) under standard conditions, can also reduce the alkyne to an alkene or even an alkane.[3] Therefore, it is crucial to select a catalyst and reaction conditions that selectively reduce the nitro group while leaving the ethynyl group intact.
Troubleshooting Guides
Sonogashira Coupling Reactions
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh source of palladium and copper catalysts. For Pd(II) pre-catalysts, ensure in-situ reduction to Pd(0) is occurring.[4] Consider using a more active pre-catalyst or ligand. |
| Insufficient Catalyst Loading | While high catalyst loading can lead to side reactions, too little will result in incomplete conversion. Start with a typical loading (see data table below) and optimize as needed. For some substrates, catalyst loading can be as low as 0.025 mol%.[4] |
| Base Incompatibility | The choice of base is critical. Organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common. Ensure the base is dry and of high purity. The amount of base can also be optimized; typically, an excess is used.[1] |
| Solvent Issues | Ensure the solvent (e.g., THF, DMF, toluene) is anhydrous and degassed to prevent catalyst deactivation. For some substrates, using the amine base as the solvent can be effective.[4] |
| Homocoupling of Alkyne | This side reaction is often promoted by the copper co-catalyst, especially in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[5][6] |
| Reaction Temperature Too Low | While many Sonogashira reactions proceed at room temperature, electron-deficient substrates or less reactive aryl halides may require heating.[6] Monitor for decomposition at higher temperatures. |
Selective Nitro Group Reduction
Problem: Reduction of the ethynyl group in addition to the nitro group.
| Possible Cause | Troubleshooting Suggestion |
| Non-selective Catalyst | Standard hydrogenation catalysts like Pd/C are often not selective.[7] Consider catalysts known for chemoselective nitro reductions, such as certain iron-based catalysts or specialized systems like sulfided platinum. |
| Harsh Reaction Conditions | High hydrogen pressure or high temperatures can lead to over-reduction. Optimize these parameters to find a balance between reactivity and selectivity. |
| Incorrect Reducing Agent | Strong reducing agents like lithium aluminum hydride are generally not suitable for aromatic nitro reductions and can affect other functional groups.[7] Milder reagents like tin(II) chloride (SnCl2) or iron powder in acidic media are often more selective.[7][8] |
Quantitative Data
Table 1: Typical Catalyst Concentrations for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Palladium Catalyst Loading (mol%) | Copper(I) Co-catalyst Loading (mol%) | Typical Substrates | Notes |
| Pd(PPh3)4 / CuI | 1 - 5 | 1 - 10 | Aryl iodides, bromides | A standard and widely used system.[5] |
| PdCl2(PPh3)2 / CuI | 1 - 5 | 1 - 10 | Aryl iodides, bromides | Another common and effective catalyst.[5] |
| Pd(OAc)2 / Ligand / CuI | 0.1 - 2 | 0.2 - 5 | Aryl iodides, bromides, triflates | Ligand choice (e.g., phosphines) is crucial for optimization. |
| Copper-Free Systems | 0.1 - 5 | N/A | Aryl iodides, bromides | Requires careful optimization of base and solvent.[5][6] |
| Nickel-based catalysts | 10 | N/A | Aryl iodides, bromides | An alternative to palladium, often used in copper-free systems.[9] |
Note: The optimal catalyst concentration is highly dependent on the specific substrates, solvent, base, and temperature. The values in this table should be considered as starting points for optimization.
Table 2: Catalyst Systems for Selective Reduction of Nitroarenes in the Presence of Reducible Functional Groups
| Catalyst System | Reductant | Key Features |
| Iron Powder / Acid | Acetic Acid or HCl | A classic, cost-effective method with good chemoselectivity.[7] |
| Tin(II) Chloride (SnCl2) | HCl or in alcohol | A mild reducing agent that often tolerates alkynes.[8] |
| Sodium Sulfide (Na2S) or Hydrosulfite (Na2S2O4) | In aqueous or alcoholic solution | Can be selective for nitro group reduction.[7] |
| Catalytic Transfer Hydrogenation (e.g., with Hantzsch ester or formic acid) | Various hydrogen donors | Can offer high selectivity with the appropriate catalyst (e.g., specific iron or ruthenium complexes). |
| Tetrahydroxydiboron | In water | A metal-free option that has been shown to be highly chemoselective for nitro group reduction in the presence of ethynyl groups.[3] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a general starting point and should be optimized for specific aryl halides.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by a suitable amine base (e.g., triethylamine, 3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Reduction of the Nitro Group
This protocol is a general guideline for chemoselective reduction and requires careful catalyst selection.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst and Reductant Addition: Add the chemoselective catalyst (e.g., a specific iron catalyst or SnCl2·2H2O). If using catalytic transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate). If using a metal powder, add it to the solution.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature. The reaction may be run at room temperature or require heating. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. If an acidic workup was used, neutralize the solution with a base (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amine by column chromatography if necessary.
Visualizations
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Caption: Decision-making process for selective nitro group reduction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Ethynyl-2'-deoxyuridine (EdU) Labeling Efficiency for Cell Proliferation Assays
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the labeling efficiency of 5-Ethynyl-2'-deoxyuridine (EdU), a widely used thymidine analog for measuring DNA synthesis and cell proliferation. While the initial topic of interest was 5-Ethynyl-2-nitrophenol, a comprehensive literature search revealed a lack of specific data regarding its use as a labeling agent. Therefore, this guide focuses on the extensively documented and commonly utilized alternative, EdU, and compares its performance with the traditional 5-bromo-2'-deoxyuridine (BrdU) method.
This comparison guide aims to provide an objective overview of the key performance indicators of EdU and BrdU, supported by experimental data, to assist researchers in selecting the most appropriate method for their studies.
Data Presentation: EdU vs. BrdU
The following table summarizes the key quantitative and qualitative differences between EdU and BrdU labeling techniques for the analysis of cell proliferation.
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed click chemistry | Antibody-based (requires DNA denaturation) |
| Typical Labeling Concentration | 1-10 µM[1] | Up to 100 µM[1] |
| Labeling Efficiency | Comparable to BrdU in labeling the same population of proliferating cells.[2] | Considered the traditional "gold standard" for detecting proliferating cells. |
| Signal-to-Noise Ratio | Superior, with a reported signal-to-noise ratio of ≥ 20.[3][4] | Variable, can be affected by the efficiency of DNA denaturation and antibody binding. |
| Protocol Duration | Shorter, detection is typically complete within 30 minutes.[3] | Longer, requires additional steps for DNA denaturation and antibody incubations.[5] |
| Multiplexing Compatibility | Highly compatible with antibody-based detection of other cellular markers due to mild reaction conditions.[5] | Less compatible, as the harsh DNA denaturation step can destroy epitopes recognized by other antibodies.[5] |
| Cytotoxicity/Genotoxicity | Can exhibit higher cytotoxicity and genotoxicity than BrdU at elevated concentrations (>5–10 μM).[6] | Generally considered less cytotoxic at typical working concentrations. |
| In Vivo Applications | Has been used in vivo, but caution is advised due to potential toxicity with long-term exposure.[7] | Extensively used and well-established for in vivo studies. |
Experimental Protocols
Detailed methodologies for key experiments involving EdU and BrdU labeling are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: EdU Labeling and Detection for Flow Cytometry
This protocol outlines the steps for labeling cells with EdU and detecting the incorporated EdU using a fluorescent azide via click chemistry for flow cytometric analysis.[3][8][9][10][11]
1. Cell Labeling with EdU: a. Culture cells to the desired density. b. Prepare a 10 mM stock solution of EdU in DMSO or sterile PBS. c. Add EdU to the culture medium at a final concentration of 10 µM. d. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell cycle length.
2. Cell Fixation and Permeabilization: a. Harvest the cells and wash once with 1% BSA in PBS. b. Resuspend the cells in 100 µL of a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature. c. Wash the cells twice with 1% BSA in PBS. d. Resuspend the cells in 100 µL of a permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS) and incubate for 20 minutes at room temperature.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper(I) catalyst, and a reducing agent in a reaction buffer. b. Wash the cells once with 1% BSA in PBS. c. Resuspend the permeabilized cells in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
4. Staining and Analysis: a. Wash the cells once with a wash buffer (e.g., 1% BSA in PBS). b. (Optional) Stain for other intracellular or surface markers with fluorescently labeled antibodies. c. (Optional) Resuspend the cells in a DNA staining solution (e.g., DAPI or propidium iodide) for cell cycle analysis. d. Analyze the cells by flow cytometry.
Protocol 2: BrdU Labeling and Detection for Flow Cytometry
This protocol describes the traditional method of labeling cells with BrdU and detecting it with a specific antibody for flow cytometry.[12][13][14][15]
1. Cell Labeling with BrdU: a. Culture cells to the desired density. b. Prepare a 10 mM stock solution of BrdU in sterile water or PBS. c. Add BrdU to the culture medium at a final concentration of 10 µM. d. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
2. Cell Fixation and Permeabilization: a. Harvest the cells and wash with PBS. b. Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
3. DNA Denaturation: a. Wash the cells with PBS. b. Resuspend the cells in 2 M HCl and incubate for 20-30 minutes at room temperature to denature the DNA. c. Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5) and wash the cells with PBS.
4. Antibody Staining: a. Resuspend the cells in a buffer containing a fluorescently labeled anti-BrdU antibody. b. Incubate for 30-60 minutes at room temperature or 4°C, protected from light. c. Wash the cells to remove unbound antibody.
5. Staining and Analysis: a. (Optional) Resuspend the cells in a DNA staining solution (e.g., propidium iodide) for cell cycle analysis. b. Analyze the cells by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in EdU labeling and detection, as well as a comparative workflow for EdU and BrdU labeling.
Caption: Workflow of 5-Ethynyl-2'-deoxyuridine (EdU) labeling and detection.
Caption: Comparative experimental workflows for EdU and BrdU labeling.
References
- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BestProtocols: BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. flowcytometry-embl.de [flowcytometry-embl.de]
Assessing the Cross-Reactivity of 5-Ethynyl-2-nitrophenol: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-nitrophenol is a small molecule with potential applications in various research and development domains. However, before its advancement in any therapeutic or biological tool pipeline, a thorough assessment of its binding specificity and potential off-target effects is crucial. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen biological effects and potential toxicity. While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of state-of-the-art experimental methodologies to rigorously assess its cross-reactivity profile. This guide will compare and contrast key experimental approaches, detail their protocols, and illustrate how to present the resulting data for effective analysis and decision-making.
Comparative Analysis of Cross-Reactivity Assessment Platforms
The selection of an appropriate method for assessing cross-reactivity depends on the putative target class of the molecule and the desired breadth of the screen. For a small molecule like this compound, whose target may not be known or could be a kinase, a broad, unbiased screening approach is often the most effective starting point. Here, we compare three gold-standard methodologies: Kinome Scanning, Proteome-Wide Profiling via Mass Spectrometry, and Tissue Cross-Reactivity Studies.
Data Presentation: Comparative Cross-Reactivity Profiles
The following tables illustrate how quantitative data from these experimental platforms can be summarized for a clear comparison of this compound against hypothetical alternative compounds or controls.
Table 1: Kinome Scan Selectivity Profile
This table presents hypothetical data from a kinome-wide binding assay, showing the dissociation constants (Kd) for this compound and comparator compounds against a panel of kinases. Lower Kd values indicate stronger binding.
| Kinase Target | This compound (Kd, nM) | Compound A (Alternative) (Kd, nM) | Compound B (Negative Control) (Kd, nM) |
| Primary Target X | 15 | 25 | >10,000 |
| Off-Target Kinase 1 | 250 | 500 | >10,000 |
| Off-Target Kinase 2 | 800 | 1,200 | >10,000 |
| Off-Target Kinase 3 | >10,000 | >10,000 | >10,000 |
| ... (400+ other kinases) | >10,000 | >10,000 | >10,000 |
Table 2: Proteome-Wide Off-Target Profile (Mass Spectrometry)
This table summarizes hypothetical results from a chemical proteomics experiment, identifying proteins that directly interact with an immobilized version of this compound from a cell lysate. The abundance ratio indicates the degree of enrichment compared to a control experiment.
| Potential Off-Target Protein | UniProt ID | Cellular Localization | Abundance Ratio (Treated/Control) | p-value |
| Primary Target X | P12345 | Cytoplasm | 55.6 | <0.001 |
| Protein Alpha | Q67890 | Nucleus | 8.2 | 0.015 |
| Protein Beta | R24680 | Mitochondria | 4.5 | 0.048 |
| Protein Gamma | S13579 | Membrane | 2.1 | 0.21 (not significant) |
Experimental Protocols
Kinome Scanning (e.g., KINOMEscan™)
This methodology provides a broad assessment of a compound's interaction with a large panel of kinases, which are a common class of off-targets for many small molecules.[1][2][3][4]
Objective: To quantify the binding affinity of this compound against a comprehensive panel of human kinases.
Methodology:
-
Assay Principle: The assay is typically a competition binding assay. An immobilized kinase is incubated with a tagged ligand that is known to bind to the active site.
-
Compound Incubation: The test compound (this compound) is added to the reaction mixture at various concentrations. It competes with the tagged ligand for binding to the kinase.
-
Quantification: The amount of tagged ligand that remains bound to the kinase is quantified, often using quantitative PCR (qPCR) for DNA-tagged ligands or other sensitive detection methods.
-
Data Analysis: The displacement of the tagged ligand by the test compound is used to calculate the dissociation constant (Kd), a measure of binding affinity. The results are often visualized using a TREEspot™ diagram, which maps the binding interactions across the human kinome.
Diagram of Experimental Workflow: Kinome Scanning
Caption: Workflow for assessing kinase cross-reactivity using a competition binding assay.
Proteome-Wide Profiling by Cross-Linking Mass Spectrometry (XL-MS)
This unbiased approach can identify protein interactions across the entire proteome, not just kinases.[5][6][7][8]
Objective: To identify the direct binding partners of this compound in a complex biological sample, such as a cell lysate.
Methodology:
-
Probe Synthesis: this compound is functionalized with a photoreactive group (e.g., diazirine) and a handle for enrichment (e.g., biotin). This creates a photoaffinity probe.
-
Incubation and Cross-linking: The probe is incubated with a cell lysate or intact cells. Upon exposure to UV light, the photoreactive group forms a covalent bond with any proteins in close proximity (i.e., binding partners).
-
Enrichment: The lysate is processed, and the biotinylated probe-protein complexes are captured and enriched using streptavidin beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are compared to those from a control experiment (e.g., a probe without the photoreactive group or a competition experiment with excess unmodified this compound) to identify specific interactors.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Conclusion
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Proteome-wide profiling of protein ... | Article | H1 Connect [archive.connect.h1.co]
A Researcher's Guide to the Quantitative Analysis of 5-Ethynyl-2-nitrophenol Incorporation
For researchers, scientists, and drug development professionals, the precise quantification of small molecule incorporation into proteins is paramount for understanding drug-target engagement, elucidating biological pathways, and developing novel therapeutics. This guide provides a comparative analysis of established methodologies for the quantitative analysis of proteins labeled with 5-Ethynyl-2-nitrophenol, a versatile chemical probe. While direct comparative data for this specific compound is limited, this guide draws upon established protocols and quantitative data from analogous alkyne-labeled systems to provide a robust framework for experimental design and data interpretation.
This guide will delve into two primary quantitative techniques: fluorescence-based methods and mass spectrometry-based proteomics. We will explore the underlying principles, experimental workflows, and present a comparative analysis of their performance based on published data.
At a Glance: Comparison of Quantitative Methods
| Feature | Fluorescence-Based Quantification | Mass Spectrometry-Based Quantification |
| Principle | Detection of fluorescence emission from a reporter molecule attached to the alkyne tag via click chemistry. | Identification and quantification of peptides containing the alkyne tag based on their mass-to-charge ratio. |
| Primary Readout | Fluorescence intensity (e.g., in-gel, microscopy, flow cytometry). | Peptide/protein abundance ratios (e.g., SILAC, label-free intensity), spectral counts. |
| Sensitivity | High, capable of detecting low femtomole amounts.[1] | High, with detection limits in the nanogram to femtomole range depending on the instrument and workflow.[2] |
| Throughput | High for plate-based assays and flow cytometry. | Can be high with modern instrumentation and multiplexing techniques (e.g., TMT). |
| Spatial Resolution | Yes (microscopy). | No. |
| Molecular Specificity | High for the tag, but can be influenced by background fluorescence. | High, provides sequence-level information and can identify the exact site of modification. |
| Ease of Implementation | Generally less complex and more widely accessible instrumentation. | Requires specialized instrumentation and expertise in data analysis. |
| Cost | Lower initial instrument cost. | Higher instrument and maintenance costs. |
Visualizing the Workflow: From Labeling to Quantification
The general workflow for quantifying the incorporation of this compound into proteins involves three key stages: labeling, ligation (via click chemistry), and analysis.
In-Depth Comparison: Performance Metrics
The choice between fluorescence and mass spectrometry-based quantification often depends on the specific research question, available resources, and the desired level of molecular detail.
Quantitative Data from Analogous Alkyne-Labeling Studies
Table 1: In-Gel Fluorescence vs. Flow Cytometry for Quantification of a Labeled Prenylome (Data adapted from a study using an alkyne-modified isoprenoid analog[3])
| Quantification Method | Readout | Dynamic Range (Probe Concentration) | Key Finding |
| In-Gel Fluorescence | Densitometry of fluorescently labeled proteins | 10 - 50 µM | Showed a concentration-dependent increase in protein labeling. |
| Flow Cytometry | Mean fluorescence intensity of cells | 10 - 50 µM | Results were consistent with in-gel analysis, offering a more rapid quantification of global labeling. |
Table 2: Mass Spectrometry-Based Quantification of an Azide-Labeled Protein (Data from a "Click-MS" study using an azido-functionalized unnatural amino acid[4][5])
| Quantification Method | Readout | Enrichment Fold-Change | Key Finding |
| Label-Free Quantification | Peptide Intensity Ratios | 100- to 1000-fold enrichment | Successfully enriched and quantified the target protein with high specificity. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Heavy/Light Peptide Ratios | Not explicitly stated as fold-change, but used to assess proteome-wide effects. | Revealed minimal off-target effects on global protein expression following probe incorporation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for key experiments.
Protocol 1: In-Gel Fluorescence Analysis of Labeled Proteins
This protocol is adapted from a method for visualizing proteins labeled with an alkynyl chemical reporter.[6]
1. Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10-50 µM).
-
Incubate for the desired labeling period (e.g., 4-24 hours).
2. Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
3. Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488) at a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) at a final concentration of 1 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) at a final concentration of 100 µM.
-
-
Incubate at room temperature for 1 hour in the dark.
4. SDS-PAGE and Fluorescence Scanning:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Separate proteins on a polyacrylamide gel.
-
Scan the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
5. Data Analysis:
-
Quantify the fluorescence intensity of the bands of interest using software such as ImageJ.
-
Normalize the fluorescence signal to a loading control (e.g., Coomassie staining or a housekeeping protein).
References
- 1. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. research.tue.nl [research.tue.nl]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Ethynyl-2-nitrophenol Derivatives: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a notable absence of comparative data on the intrinsic fluorescence signals of 5-Ethynyl-2-nitrophenol derivatives. This guide addresses the scientific reasons for this data gap and provides standardized protocols for researchers aiming to perform such comparisons.
The primary challenge in comparing the fluorescence of this compound derivatives lies in the inherent photophysical properties of nitroaromatic compounds. The nitro group (-NO2) is a potent electron-withdrawing group, which typically quenches fluorescence through efficient intersystem crossing to the triplet state and other non-radiative decay pathways. While some complex nitroaromatic molecules can be engineered to fluoresce, simple nitrophenols generally exhibit very weak to negligible emission.[1] Consequently, these compounds are more commonly employed as fluorescence quenchers in the design of fluorescent probes, where an increase in signal is observed upon the chemical removal of the nitro-containing moiety.
For research groups equipped to synthesize and characterize novel compounds, this data gap presents an opportunity. A systematic study of the effects of various substituents on the this compound scaffold could yield valuable insights into modulating the photophysical properties of this class of molecules. Below, we provide a standardized experimental protocol for such a comparative study.
Table 1: Hypothetical Comparison of Photophysical Properties of this compound Derivatives
As no specific data for a series of this compound derivatives is available in the literature, this table is presented as a template for researchers to populate with their own experimental data.
| Derivative | R-Group at Position 4 | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Brightness (ε × Φ_F) |
| ENP-H | -H | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ENP-OMe | -OCH₃ | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ENP-Cl | -Cl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ENP-NMe₂ | -N(CH₃)₂ | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of each this compound derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Working Solutions: From the stock solutions, prepare a series of dilutions in the chosen solvent to determine the linear range of absorbance. For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Reference Standard: Prepare a solution of a well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol). The absorbance of the standard solution at the excitation wavelength should be matched to that of the sample solutions.
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of each derivative from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λ_abs_max) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each derivative by exciting at its λ_abs_max.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λ_em_max).
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all samples and the reference standard.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The relative fluorescence quantum yield can be calculated using the following equation:
Φ_F,sample = Φ_F,ref × (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²)
Where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'ref' refer to the derivative and the reference standard, respectively.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of novel this compound derivatives.
Caption: Workflow for synthesis and analysis.
Hypothetical Signaling Pathway
In the absence of known signaling pathways for these compounds, a hypothetical mechanism for a "turn-on" fluorescent probe based on the removal of the quenching nitro group is presented. This is a common strategy in probe design.
Caption: Hypothetical probe activation.
References
A Comparative Guide to Metabolic Labeling Reagents: Seeking Alternatives to 5-Ethynyl-2-nitrophenol
For researchers, scientists, and drug development professionals, metabolic labeling is a cornerstone technique for elucidating the dynamics of cellular processes. The choice of metabolic labeling reagent is critical for generating robust and reliable data. This guide provides a comprehensive comparison of modern alternatives to 5-Ethynyl-2-nitrophenol, focusing on their performance, experimental protocols, and underlying mechanisms.
While this compound has been utilized for metabolic labeling, the field has rapidly evolved towards more specific, efficient, and less cytotoxic alternatives. This guide will focus on the most widely adopted classes of these next-generation probes: azido and alkyne-modified monosaccharides and nucleoside analogs. These reagents, coupled with bioorthogonal click chemistry, offer superior performance for tracking glycosylation and cell proliferation.
Key Performance Metrics: A Comparative Overview
| Feature | Ac4GalNAz (Azido-sugar) | Ac4ManNAz (Azido-sugar) | EdU (Ethynyl-nucleoside) | This compound |
| Primary Application | O-GlcNAc glycosylation, Mucin-type O-linked glycans | Sialic acid-containing glycoproteins | DNA synthesis / Cell proliferation | General metabolic labeling (less specific) |
| Typical Working Concentration | 25-75 µM[1] | 10-50 µM | 10 µM | Data not readily available |
| Labeling Efficiency | High, with 30-fold higher fluorescence than background in CHO cells | Efficient, with labeling observed in various cell lines | High, with detectable labeling in as little as 3 minutes in vitro[2] | Data not readily available for direct comparison |
| Cytotoxicity | Low, with no significant effects on cell growth or morphology reported at typical concentrations[3] | Concentration-dependent; 10 µM showed minimal effects on cellular functions, while 50 µM led to reductions in energy generation and cell infiltration ability. | Generally low toxicity, with labeling periods up to 7 days showing no observed toxicity.[2] However, some studies suggest potential for time-dependent inhibition of cell growth. | Nitrophenols can have metabolic effects; specific cytotoxicity data for metabolic labeling applications is limited. |
| Specificity | Preferentially incorporated into mucin O-linked glycans over N-linked glycans. Can be metabolized to UDP-GlcNAz, leading to labeling of O-GlcNAcylated proteins.[4] | Metabolized to the corresponding sialic acid bearing an azide, allowing for labeling of sialylated glycans.[5] | Specifically incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][6] | Likely less specific, potentially being incorporated into various metabolic pathways. |
Delving into the Mechanisms: How They Work
The alternatives to this compound operate on the principle of introducing a bioorthogonal handle (an azide or alkyne group) into a specific class of biomolecules. This handle can then be selectively detected via a "click" reaction with a complementary probe, typically bearing a fluorophore or a biotin tag for visualization or enrichment.
Azido-Sugars: Probing the Glycome
Azido-sugars like N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) and N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) are powerful tools for studying glycosylation.[5][7] These cell-permeable analogs are processed by the cellular glycosylation machinery and incorporated into glycoproteins.
Metabolic labeling workflow for Ac4GalNAz.
Nucleoside Analogs: Tracking Cell Division
5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that gets incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle.[2][6] This makes it an excellent tool for assessing cell proliferation.
Metabolic labeling workflow for EdU.
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for metabolic labeling using Ac4GalNAz and EdU. Optimal conditions, including incubation times and reagent concentrations, should be determined empirically for each cell type and experimental system.
Protocol 1: Metabolic Labeling of Glycoproteins with Ac4GalNAz
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Add Ac4GalNAz to the culture medium at a final concentration of 25-75 µM.[1] Incubate the cells for 24-72 hours under normal culture conditions.
-
Cell Lysis: Wash the cells with PBS and lyse using a suitable lysis buffer.
-
Click Reaction: To the cell lysate, add the alkyne-fluorophore or alkyne-biotin probe, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate at room temperature, protected from light.
-
Analysis: The labeled glycoproteins can be visualized by in-gel fluorescence scanning or enriched using streptavidin beads for subsequent mass spectrometry analysis.
Protocol 2: Metabolic Labeling of Proliferating Cells with EdU
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Add EdU to the culture medium to a final concentration of 10 µM. The incubation time can vary from minutes to hours depending on the cell cycle length and experimental goals.[2][8]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells to allow entry of the detection reagents.
-
Click Reaction: Prepare the click reaction cocktail containing an azide-fluorophore, copper(I) catalyst, and reaction buffer. Incubate the fixed and permeabilized cells with the cocktail.
-
Analysis: After washing, the cells can be analyzed by fluorescence microscopy or flow cytometry to quantify the percentage of proliferating cells.
Conclusion: Embracing Superior Tools for Metabolic Labeling
References
- 1. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Ethynyl-2-nitrophenol: The Influence of the Nitro Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the impact of the ortho-nitro group on the chemical reactivity of 5-Ethynyl-2-nitrophenol. By comparing its properties to related phenolic compounds, we aim to offer a clear, data-driven perspective for professionals in chemical synthesis and drug development. The discussion covers the molecule's acidity, the reactivity of its aromatic ring, and the behavior of its ethynyl functional group in common synthetic transformations.
Electronic Effects of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the electron distribution within an aromatic ring. This influence is exerted through two primary mechanisms:
-
Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring.
-
Negative Mesomeric (Resonance) Effect (-M): The nitro group can delocalize electron density from the aromatic ring onto itself through resonance. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating regions of significant partial positive charge.
These combined effects decrease the overall electron density of the aromatic ring, making this compound an "electron-poor" aromatic system.
Impact on Phenolic Acidity
A primary indicator of the nitro group's electron-withdrawing power is its effect on the acidity of the phenolic hydroxyl group. The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa).
| Compound | pKa Value | Key Substituent Effects |
| Phenol | 9.89 - 10.0[3][4] | Baseline |
| 3-Ethynylphenol | ~9.30[5] | Weak electron-withdrawing (-I) from meta-ethynyl group |
| 2-Nitrophenol | 7.23[6][7] | Strong electron-withdrawing (-I, -M) from ortho-nitro group |
| This compound | < 7.23 (Estimated) | Strong (-I, -M) from ortho-nitro and weak (-I) from meta-ethynyl |
Table 1. Comparison of pKa values for phenol and substituted phenols.
The significant decrease in pKa from phenol (pKa ≈ 10) to 2-nitrophenol (pKa ≈ 7.23) illustrates the profound impact of a single ortho-nitro group, making the compound about 1000 times more acidic.[3][6][7]
Impact on Aromatic Ring Reactivity
The electron-deficient nature of the ring in this compound significantly impacts its susceptibility to electrophilic aromatic substitution (EAS).
-
Deactivation: The strong electron-withdrawing nitro group deactivates the aromatic ring, making it less reactive towards electrophiles compared to phenol or benzene.[8]
-
Directing Effects: In EAS reactions, existing substituents direct incoming electrophiles to specific positions.
-
The hydroxyl group (-OH) is a powerful activating ortho, para-director.
-
The nitro group (-NO₂) is a strong deactivating meta-director.[9]
-
The ethynyl group (-C≡CH) is a weakly deactivating meta-director.
-
In this compound, the directing effects are competitive. The powerfully activating hydroxyl group will direct incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C6 position is strongly deactivated by the adjacent ortho-nitro group. Therefore, electrophilic substitution is most likely to occur at the C4 position , which is para to the hydroxyl group and meta to the nitro group.
Impact on Ethynyl Group Reactivity
The terminal alkyne of this compound is a versatile functional group, most notably for participating in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[10][11] This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
The reactivity in Sonogashira couplings is influenced by the electronic properties of both coupling partners. Studies have shown that electron-withdrawing substituents on the acetylene component can increase the reaction rate. The electron-poor nature of the aromatic ring in this compound, conferred by the nitro group, is expected to enhance the acidity of the terminal alkyne's C-H bond, potentially facilitating the formation of the key copper acetylide intermediate in the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a representative example for the coupling of an aryl halide with this compound. Conditions may require optimization depending on the specific aryl halide used.[11][12]
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or a mixture of toluene and triethylamine). Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.).
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the different UV-Vis absorbance spectra of the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 0.1 mM) in a suitable solvent system (e.g., a methanol/water mixture).
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa range (e.g., pH 5.0 to 9.0).
-
Sample Preparation: For each pH value, prepare a sample by adding a fixed volume of the stock solution to a fixed volume of the buffer solution in a quartz cuvette.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., from 250 nm to 500 nm) for each prepared sample, including a blank for each buffer.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit). The pH at the inflection point of the curve corresponds to the pKa of the compound.
Conclusion
The nitro group at the C2 position of this compound exerts a commanding influence over the molecule's reactivity. Its strong electron-withdrawing nature significantly increases the acidity of the phenolic proton, deactivates the aromatic ring towards electrophilic attack while directing substitution to the C4 position, and is anticipated to modulate the reactivity of the ethynyl group in cross-coupling reactions. This comprehensive understanding is crucial for designing effective synthetic routes and for the rational development of novel compounds based on this versatile chemical scaffold.
References
- 1. sips.org.in [sips.org.in]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. Nitro groups have a large acid-strengthening effect on phenols. The \math.. [askfilo.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Cas 10401-11-3,3-Hydroxyphenylacetylene | lookchem [lookchem.com]
- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect [infinitylearn.com]
- 9. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Ethynyl-2-nitrophenol
Hazard Summary
5-Ethynyl-2-nitrophenol is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is expected to cause skin and eye irritation.[3][4] Phenol compounds can be toxic and are readily absorbed through the skin, potentially causing severe burns that may not be immediately painful.[5] Nitrophenols are also known to be toxic to aquatic life.[1][2][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Item | Specification |
| Hands | Gloves | Double-gloving with chemically resistant gloves is recommended. For direct handling, use Butyl rubber or Neoprene gloves. For splash protection, nitrile gloves may be used but must be replaced immediately upon contamination.[5] |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory.[7] |
| Face | Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[7] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[7] |
| Respiratory | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[8] If airborne dust or aerosols are likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Location: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for phenols and nitro compounds readily available. This should include absorbent materials like sand or vermiculite.[9][10]
2. Donning PPE:
-
Before handling the compound, put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of damage before use.
3. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing. If using a solvent like DMSO, which can enhance skin penetration, exercise extreme caution.
-
Reactions: Conduct all reactions within the chemical fume hood.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory.[1][9]
4. Decontamination:
-
Surfaces: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and then soap and water.
-
Personal: After handling, wash hands thoroughly with soap and water.[9] Remove and launder contaminated clothing separately.[9]
Disposal Plan
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials from spills) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
2. Disposal Procedure:
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. Nitrophenols are persistent and toxic to aquatic life.[6]
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department. They will provide guidance on proper packaging and pickup for incineration or other approved disposal methods.[6]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected area with copious amounts of water for at least 15 minutes.[11] If available, polyethylene glycol (PEG) solution can be used to decontaminate the skin.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9][10] For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. petrochemistry.eu [petrochemistry.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
